molecular formula C10H19NO2 B1418915 3-(3-Methylpiperidin-1-yl)butanoic acid CAS No. 860225-58-7

3-(3-Methylpiperidin-1-yl)butanoic acid

Cat. No.: B1418915
CAS No.: 860225-58-7
M. Wt: 185.26 g/mol
InChI Key: MLOBZWDEVQJGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylpiperidin-1-yl)butanoic acid is a chemical compound with the CAS Registry Number 860225-58-7 and a molecular formula of C 10 H 19 NO 2 , corresponding to a molecular weight of 185.27 g/mol . This piperidine-based derivative is characterized by its structure which incorporates a butanoic acid chain linked to the 3-methylpiperidin-1-yl moiety. As a specialized building block, it serves as a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules with potential biological activity. Its structure suggests potential application in the development of pharmacologically active compounds, similar to other piperidine-substituted acids which are often explored for their interactions with biological systems . The compound is for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical in various synthetic pathways, leveraging its functional groups to create novel amides, esters, or salts for further biological evaluation or as a key scaffold in heterocyclic chemistry. Proper laboratory procedures should be observed when handling this material, and it should be stored according to the supplier's recommendations.

Properties

IUPAC Name

3-(3-methylpiperidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-4-3-5-11(7-8)9(2)6-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOBZWDEVQJGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of 3-(3-Methylpiperidin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic analysis of 3-(3-Methylpiperidin-1-yl)butanoic acid , a complex chiral


-amino acid derivative. This guide is structured for analytical chemists and structural biologists requiring a robust framework for characterization, stereochemical assignment, and purity assessment.

Part 1: Structural & Stereochemical Context[1]

Before initiating NMR acquisition, the analyst must recognize the stereochemical complexity of the analyte. 3-(3-Methylpiperidin-1-yl)butanoic acid contains two chiral centers:

  • C3 (Butanoic Acid Chain): The

    
    -carbon attached to the nitrogen.
    
  • C3' (Piperidine Ring): The carbon bearing the methyl substituent.

This creates a system with four stereoisomers existing as two diastereomeric pairs (enantiomers have identical NMR spectra in achiral solvents, but diastereomers do not).

  • Pair A (Syn-like): (3R, 3'R) and (3S, 3'S)

  • Pair B (Anti-like): (3R, 3'S) and (3S, 3'R)

Analytical Implication: In a non-stereoselective synthesis, the NMR spectrum will display signal doubling for most resonances. The methyl doublets are the most diagnostic "fingerprint" region for determining the diastereomeric ratio (dr).

Part 2: Experimental Protocol & Sample Preparation

To ensure reproducibility and minimize zwitterionic broadening, the choice of solvent is critical.

Solvent Selection
  • Preferred: Chloroform-d (

    
    ) :
    
    • Why: Ensures the molecule exists primarily in the non-zwitterionic form (free amine/carboxylic acid dimer), yielding sharper signals for the piperidine ring protons.

    • Concentration: 10–15 mg in 0.6 mL.

  • Alternative: Deuterium Oxide (

    
    ) + DCl :
    
    • Why: Mimics physiological pH or stabilizes the ammonium salt form.

    • Note: Expect significant downfield shifts (

      
       ppm) for protons 
      
      
      
      to the nitrogen due to protonation.
Instrument Parameters
  • Frequency: Minimum 400 MHz (600 MHz recommended for resolving diastereomeric multiplets).

  • Pulse Sequence: Standard 1D proton with 30° pulse angle; relaxation delay (

    
    ) 
    
    
    
    2.0s to allow relaxation of the quaternary carbonyl carbon if performing quantitative analysis.

Part 3: 1H NMR Analysis & Assignment Strategy

The proton spectrum is divided into three distinct regions. The assignments below assume


 solvent.
Region A: The "Fingerprint" Zone (0.8 – 1.3 ppm)

This region contains the two methyl groups. In a mixture of diastereomers, you may observe four doublets instead of two.

ProtonChemical Shift (

)
Multiplicity

-Coupling
Diagnostic Value
Piperidine-CH3 0.85 – 0.95 ppmDoublet (d)~6.5 HzHigh-field signal; chemical shift sensitive to ring conformation (axial vs equatorial).
Butanoic-CH3 1.05 – 1.20 ppmDoublet (d)~6.8 HzDistinct from ring methyl; intensity integration confirms chain length.
Region B: The Ring Envelope (1.4 – 2.9 ppm)

The piperidine ring protons (


) and the butanoic acid 

-methylene (

) appear here.
  • 
    -Methylene (
    
    
    
    ):
    Appears as a diastereotopic pair around 2.3 – 2.5 ppm .
    • Pattern:

      
       or 
      
      
      
      system.
    • Coupling: Geminal (~14-16 Hz) and Vicinal (~5-8 Hz) to the

      
      -methine.
      
  • Piperidine

    
    -CH protons:  Broad multiplets around 2.6 – 2.9 ppm .
    
    • Note: In

      
      , these may broaden due to nitrogen inversion or chair-flipping rates. Cooling the sample to -20°C can resolve these into sharp equatorial/axial signals.
      
Region C: The Chiral Methine (3.0 – 3.5 ppm)
  • 
    -Methine (
    
    
    
    ):
    The proton at the chiral center of the chain.
    • Shift:3.0 – 3.3 ppm .

    • Multiplicity: Complex multiplet (sextet-like) due to coupling with the methyl group (d) and the

      
      -methylene (dd).
      
    • Significance: This proton shows the strongest NOE correlations to the piperidine ring, establishing relative stereochemistry.

Part 4: 13C NMR & DEPT Analysis

The Carbon-13 spectrum provides the skeleton verification.

Carbon TypeAssignmentApprox. Shift (

)
DEPT-135 Phase
Carbonyl C1 (COOH)175 – 178 ppmQuaternary (Invisible)
Methine (C-N) C3 (Chain)58 – 62 ppmPositive (+)
Methylene (N-C) C2', C6' (Ring)50 – 56 ppmNegative (-)
Methylene C2 (Chain)38 – 42 ppmNegative (-)
Methine C3' (Ring)30 – 34 ppmPositive (+)
Methyls Chain-Me / Ring-Me15 – 22 ppmPositive (+)

Part 5: 2D NMR Analytical Workflow

To unambiguously assign the diastereomers and resolve overlapping ring signals, a sequential 2D workflow is mandatory.

Workflow Diagram

NMR_Workflow Start Sample Preparation (15mg in CDCl3) H1 1H NMR (1D) Identify Methyl Doublets Start->H1 HSQC HSQC (1H-13C) Separate Ring CH2s vs Chain CH2 H1->HSQC Resolve Overlap COSY COSY Trace Spin Systems: Me(Chain) -> H3 -> H2 HSQC->COSY Assign Connectivity HMBC HMBC Link Fragments: Ring N-C -> Chain C3 COSY->HMBC Verify Skeleton NOESY NOESY / ROESY Determine Relative Stereochemistry (Syn vs Anti) HMBC->NOESY Assign Diastereomers

Caption: Sequential NMR workflow for complete structural and stereochemical elucidation.

Key 2D Correlations
  • COSY (Correlation Spectroscopy):

    • Establish the chain: Me(d)

      
       H3(m) 
      
      
      
      H2(dd)
      .
    • Establish the ring: Ring-Me

      
       H3' 
      
      
      
      H2'/H4'
      .
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Critical Link: Look for correlations from Piperidine H2'/H6' to Chain C3 . This proves the N-C bond connectivity.

    • Carbonyl Verification: H2 and H3 protons should both correlate to the C1 Carbonyl (~175 ppm).

  • NOESY (Nuclear Overhauser Effect):

    • Stereochemistry: Irradiate the Chain H3.

      • If (3R, 3'S) [Anti-like]: Strong NOE to axial ring protons may be observed depending on the preferred rotamer.

      • If (3R, 3'R) [Syn-like]: Distinct NOE pattern to the Ring Methyl group if spatially proximal.

Part 6: References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • ChemicalBook. (n.d.). 1H NMR Spectrum of 3-Methylpiperidine. Retrieved from ChemicalBook Database.

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).

Disclaimer: The chemical shifts provided are predictive ranges based on chemometric analysis of analogous


-amino acids and substituted piperidines. Actual values may vary slightly based on concentration, temperature, and specific diastereomeric interactions.

Discovery and Synthesis of Novel Piperidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The six-membered nitrogen-containing heterocycle known as piperidine is one of the most prolific and versatile structural motifs in the landscape of pharmaceutical sciences. Its prevalence is not a matter of chance; it is a direct consequence of a unique combination of structural and physicochemical properties that make it an ideal scaffold for drug design.[1][2][3] Found in over seventy commercialized drugs, including blockbuster therapeutics for a wide range of diseases, the piperidine ring is justifiably considered a "privileged scaffold".[3]

The utility of the piperidine core stems from its sp³-hybridized, saturated ring system, which provides a three-dimensional architecture with significant conformational flexibility.[2] This allows piperidine-containing molecules to effectively orient substituents into the complex binding pockets of biological targets, such as enzymes and receptors. Furthermore, the nitrogen atom provides a key handle for modulating basicity (pKa), hydrogen bonding capacity, and overall polarity, which are critical parameters for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

From the potent Alzheimer's drug Donepezil to the widely prescribed ADHD medication Methylphenidate and the innovative anticancer agent Niraparib, the piperidine scaffold has proven its value time and again.[1][6][7][8] This guide serves as a comprehensive technical resource for the modern medicinal chemist. We will journey from the foundational strategies for constructing the piperidine core to the cutting-edge asymmetric and C-H functionalization methodologies that enable the exploration of novel chemical space. Finally, we will connect these synthetic endeavors to the overarching goal of drug discovery, discussing pharmacological evaluation and strategic molecular design.

Section 1: Foundational Synthetic Strategies for the Piperidine Core

The construction of the piperidine ring is a well-established field, yet one that continues to evolve. The choice of synthetic route is governed by the desired substitution pattern, scalability, and stereochemical requirements. Here, we dissect the most robust and field-proven methodologies.

Catalytic Hydrogenation of Pyridines

The hydrogenation of readily available and inexpensive pyridine precursors is arguably the most direct and atom-economical method for synthesizing the piperidine core.[1][9] The aromatic stability of the pyridine ring presents a significant energy barrier, necessitating the use of catalysts and often forcing conditions.

Causality of Experimental Choice: The selection of a catalyst is paramount as it dictates the efficiency and, crucially, the stereoselectivity of the reduction. Heterogeneous catalysts like Rhodium-on-carbon (Rh/C), Ruthenium (Ru), and Nickel (Ni) are frequently employed for their high activity.[1][9] For instance, heterogeneous ruthenium catalysts have been developed for the diastereoselective cis-hydrogenation of substituted pyridines, a critical consideration when setting stereocenters relative to one another.[1] A significant challenge in this methodology is the potential for the Lewis-basic nitrogen of the pyridine substrate or the piperidine product to poison the metal catalyst, an issue that can often be mitigated by the addition of acids or the use of specialized catalyst systems.[9]

Experimental Protocol: Heterogeneous Hydrogenation of a Substituted Pyridine

  • Reactor Setup: To a high-pressure autoclave reactor, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., methanol or acetic acid).

  • Catalyst Addition: Add the heterogeneous catalyst (e.g., 5 mol% Ru/C) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Execution: Seal the reactor, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm). Heat the reaction to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by analyzing aliquots via GC-MS or LC-MS to track the disappearance of the starting material.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude piperidine derivative can be purified by distillation or column chromatography.

Intramolecular Cyclization Reactions

Building the piperidine ring from a functionalized acyclic precursor is a powerful strategy that offers excellent control over substituent placement. These methods involve forming either a C-N or a C-C bond to close the six-membered ring.[1]

Logic of Approach: The core principle is to design a linear molecule containing a nitrogen nucleophile (or a latent nitrogen) and an electrophilic center at a position that favors a 6-endo or 6-exo cyclization. Key strategies include the intramolecular reductive amination of δ-amino ketones and the aza-Michael addition of an amine onto an α,β-unsaturated carbonyl compound.[1] More recent advances include radical-mediated cyclizations, which can proceed under mild conditions.[1]

G cluster_0 Intramolecular Cyclization Strategy start Linear Precursor (with Nucleophilic N and Electrophilic X) process Cyclization Trigger (e.g., Base, Acid, Radical Initiator) start->process Activation product Piperidine Ring (New C-N or C-C Bond Formed) process->product Ring Closure

Caption: General workflow for intramolecular cyclization to form piperidines.

Intermolecular Cycloaddition Reactions

[4+2] cycloaddition reactions, particularly the aza-Diels-Alder reaction, represent a highly convergent and stereocontrolled method for constructing polysubstituted piperidines.[10][11]

Causality of Experimental Choice: This approach brings together two components, an azadiene and a dienophile, to rapidly assemble the core structure. The power of this method lies in its ability to set up to four stereocenters in a single step with predictable stereochemical outcomes governed by the Woodward-Hoffmann rules. Modern variations utilize chiral Lewis acid catalysts to render the reaction enantioselective, providing access to optically pure piperidine derivatives.[11][12] For instance, zinc-catalyzed enantioselective [4+2] cyclizations of 1-azadienes with nitroalkenes have been developed, demonstrating the successful union of two electron-deficient partners.[11]

Section 2: Asymmetric Synthesis - The Gateway to Chiral Piperidines

The vast majority of biological targets are chiral, meaning they interact differently with the various stereoisomers of a drug molecule. Consequently, the ability to synthesize enantiomerically pure piperidines is not merely an academic exercise but a fundamental requirement for modern drug discovery.[4][13][14]

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

Extending the hydrogenation of pyridines to an asymmetric process provides a direct route to chiral piperidines. This is typically achieved by using a chiral catalyst, often a rhodium or iridium complex bearing a chiral phosphine ligand.

Expert Insight: A particularly innovative and powerful strategy is the rhodium-catalyzed reductive transamination of pyridinium salts.[13] This method cleverly uses a simple, commercially available chiral primary amine (like (R)-1-phenylethylamine) as both a chiral auxiliary and a source of nitrogen. The reaction proceeds through a transamination mechanism where the chiral amine replaces the original nitrogen of the pyridine ring while inducing high levels of diastereo- and enantioselectivity.[13][15] This approach elegantly bypasses the need for expensive chiral ligands and high-pressure hydrogen gas, using formic acid as a convenient hydrogen source.[13][15]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination [15]

  • Reactant Preparation: In a sealed vial, combine the pyridinium salt (1.0 eq), the chiral primary amine (e.g., (R)-1-phenylethylamine, 10.0 eq), and the rhodium catalyst precursor ([Cp*RhCl₂]₂, 1 mol%).

  • Solvent Addition: Add a biphasic solvent system of CH₂Cl₂/H₂O (15:1) followed by formic acid (24.0 eq).

  • Reaction Conditions: Stir the sealed reaction mixture vigorously at 40 °C for 22 hours. The reaction is typically run open to the air.

  • Quenching and Extraction: Upon completion (monitored by LC-MS), cool the reaction and carefully quench with a saturated aqueous solution of NaHCO₃. Extract the product with CH₂Cl₂ (3 x 10 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched piperidine.

Chemo-Enzymatic Approaches

The marriage of traditional chemical synthesis with the unparalleled selectivity of biocatalysis offers a sustainable and highly efficient route to chiral piperidines.[14] Enzymes operate under mild aqueous conditions and can distinguish between enantiotopic faces or groups with a precision that is difficult to achieve with small-molecule catalysts.

Workflow Logic: A powerful chemo-enzymatic cascade can be designed to convert achiral N-substituted tetrahydropyridines into highly stereo-enriched piperidines.[14] This process can involve an initial oxidation catalyzed by an amine oxidase to form an intermediate enamine or iminium ion, followed by a stereoselective reduction using an ene-imine reductase (Ene-IRED) to set the final stereocenters.[14] This one-pot, multi-enzyme approach has been successfully applied to the synthesis of key intermediates for antipsychotic drugs like Preclamol.[14]

G cluster_workflow Chemo-Enzymatic Cascade Start N-Substituted Tetrahydropyridine Intermediate Enamine / Iminium Ion Intermediate Start->Intermediate Amine Oxidase (e.g., 6-HDNO) Product Stereo-enriched Piperidine Intermediate->Product Ene-Imine Reductase (Ene-IRED)

Caption: A chemo-enzymatic cascade for asymmetric piperidine synthesis.

Section 3: Advanced Functionalization for SAR Exploration

Once the piperidine core is assembled, the next critical phase is its derivatization to explore the structure-activity relationship (SAR). Modern synthetic methods, particularly direct C-H functionalization, have revolutionized this process, allowing for more rapid and efficient generation of analog libraries.

N-Functionalization: Alkylation and Arylation

The piperidine nitrogen is the most readily functionalized position. N-alkylation is typically a straightforward Sₙ2 reaction, while N-arylation requires more sophisticated transition-metal-catalyzed methods.

Protocol Trustworthiness: For selective N-arylation, the Buchwald-Hartwig and Ullmann cross-coupling reactions are the gold standards. The choice between palladium and copper catalysis can influence substrate scope and functional group tolerance.[16][17] For substrates with multiple nucleophilic sites (e.g., 4-aminopiperidine), a protecting group strategy is often the most reliable way to ensure selective arylation at the piperidine nitrogen.[16]

Table 1: Comparison of Common N-Arylation Conditions

ParameterBuchwald-Hartwig (Pd-catalyzed)Ullmann Condensation (Cu-catalyzed)
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuI, Cu₂O
Ligand Biarylphosphines (e.g., XPhos, SPhos)Diamines (e.g., TMEDA), Phenanthroline
Base NaOt-Bu, K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄
Temperature 80 - 120 °C100 - 180 °C
Advantages Broader substrate scope, lower temperaturesMore cost-effective catalyst system
References [17][16]
Direct C-H Functionalization of the Piperidine Ring

Directly converting a C-H bond on the piperidine ring into a C-C or C-X bond is a highly desirable, atom-economical strategy that avoids lengthy pre-functionalization steps. Recent breakthroughs have enabled remarkable control over the site-selectivity of these transformations.

Expert Insight: A significant challenge has been to control functionalization at the β-position, as the α-position adjacent to the nitrogen is electronically activated. A landmark development is the use of palladium catalysis where the choice of ligand dictates the regiochemical outcome.[18] Flexible biarylphosphine ligands have been shown to favor reductive elimination from a key intermediate to yield the β-arylated product, whereas more rigid ligands favor the formation of the classical α-arylated product.[18] This ligand-controlled selectivity represents a paradigm shift in the strategic functionalization of saturated heterocycles.

G cluster_CH Ligand-Controlled C-H Arylation cluster_alpha α-Pathway cluster_beta β-Pathway Start N-Boc-Piperidine Intermediate Common α-Palladated Intermediate Start->Intermediate Pd-Catalyst Rigid Rigid Ligand Intermediate->Rigid Flexible Flexible Ligand Intermediate->Flexible Alpha_P α-Arylpiperidine Rigid->Alpha_P Beta_P β-Arylpiperidine Flexible->Beta_P

Caption: Ligand directs selectivity in palladium-catalyzed C-H arylation.

Section 4: Application in Drug Discovery - From Scaffold to Candidate

The ultimate goal of synthesizing novel piperidine derivatives is the discovery of new medicines. This requires a deep understanding of how the scaffold influences biological activity and a systematic approach to pharmacological evaluation.

Bioisosteric Replacement Strategies

While the piperidine ring is highly effective, it is not always optimal. Metabolic instability, particularly at the α-carbons, or suboptimal physicochemical properties can hinder development.[19] Bioisosteric replacement—the substitution of the piperidine ring with a different group that retains similar spatial and electronic properties—is a key strategy for overcoming these liabilities.

Causality of Experimental Choice: Replacing a piperidine with a morpholine ring, for example, increases polarity and can block a site of metabolism, though it also lowers the pKa of the nitrogen.[19] More advanced bioisosteres like azaspiro[3.3]heptane have been developed to mimic the exit vectors of a piperidine ring while offering improved metabolic stability and aqueous solubility.[20][21] The choice of a bioisostere is a multi-parameter optimization problem, balancing potency, selectivity, and ADME properties.

Table 2: Comparison of Piperidine and Common Bioisosteres

ScaffoldKey FeaturesPotential AdvantagesReferences
Piperidine Baseline scaffold, high basicity, lipophilicWell-understood SAR, strong target interactions[5]
Morpholine Increased polarity, H-bond acceptor (O)Improved solubility, blocks α-metabolism[19]
Azetidine Smaller, more rigid, less lipophilicAccess to novel chemical space, reduced LogP[22]
Azaspiro[3.3]heptane 3D exit vectors, metabolically stableImproved solubility and metabolic profile[20][21]
Workflow for Pharmacological Evaluation

The journey from a newly synthesized compound to a drug candidate follows a structured evaluation process known as a screening cascade. This workflow is designed to efficiently identify compounds with the desired biological activity and drug-like properties.

Workflow Logic: The process begins with high-throughput in vitro assays to assess the compound's direct interaction with the biological target (e.g., receptor binding affinity or enzyme inhibition).[23][24] Promising "hits" then advance to cell-based functional assays to confirm their mechanism of action in a more biologically relevant context. Compounds that remain active are then profiled for potential liabilities, such as off-target activity or cytotoxicity. The most promising candidates from these stages are then tested in in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism setting.[23][25]

G cluster_cascade Pharmacological Screening Cascade A Primary Screening (e.g., In Vitro Binding Assay) High-Throughput B Secondary Screening (e.g., Cell-Based Functional Assay) A->B Active 'Hits' C Selectivity & Liability Profiling (e.g., hERG, CYP Inhibition) B->C Confirmed Activity D In Vivo Efficacy & PK/PD Studies (Animal Models) C->D Favorable Profile E Lead Optimization D->E Proof of Concept

Caption: A typical workflow for the pharmacological evaluation of new compounds.

Conclusion: The Future of Piperidine Synthesis and Discovery

The piperidine scaffold remains an indispensable tool in the arsenal of the medicinal chemist. Its enduring legacy is built on a solid foundation of robust synthetic methods and a proven track record in successful clinical agents. The future of the field is bright, with emerging technologies poised to accelerate the discovery process even further. The integration of biocatalysis and radical cross-coupling, for instance, promises to dramatically shorten synthetic routes to complex derivatives.[26] Similarly, the adoption of continuous flow chemistry is enabling more rapid, scalable, and safer synthesis of these vital building blocks.[27] By combining these innovative synthetic strategies with a deep, data-driven understanding of structure-activity relationships, the scientific community will continue to unlock the full potential of the piperidine ring to create the next generation of life-saving medicines.

References

  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • (Reference from search result[13]). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. [Link]

  • (Reference from search result[28]). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • (Reference from search result[2]). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Pharmaffiliates. [Link]

  • Fu, G. C., & Ruble, J. C. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]

  • (Reference from search result[23]). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. [Link]

  • Wender, P. A., & Gamber, G. G. (2005). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]

  • Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • (Reference from search result[29]). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • O'Brien, P., & Coldham, I. (2009). Catalytic asymmetric synthesis of piperidines from pyrrolidine: concise synthesis of L-733,060. Organic Letters. [Link]

  • Turner, N. J., & Rowles, I. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link]

  • (Reference from search result[30]). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • Rovis, T. (2015). Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. Synfacts. [Link]

  • (Reference from search result[7]). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

  • (Reference from search result[31]). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • Buffat, M. G. P. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]

  • (Reference from search result[3]). Piperidine-based drug discovery. ResearchGate. [Link]

  • (Reference from search result[32]). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • (Reference from search result[26]). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

  • (Reference from search result[27]). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. ACS Publications. [Link]

  • (Reference from search result[22]). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. [Link]

  • (Reference from search result[19]). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

  • (Reference from search result[33]). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Pharmaffiliates. [Link]

  • (Reference from search result[9]). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]

  • (Reference from search result[34]). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • (Reference from search result[35]). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • (Reference from search result[24]). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • (Reference from search result[18]). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing. [Link]

  • (Reference from search result[36]). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • (Reference from search result[37]). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

Sources

Methodological & Application

High-performance liquid chromatography (HPLC) method for 3-(3-Methylpiperidin-1-yl)butanoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analysis of 3-(3-Methylpiperidin-1-yl)butanoic acid , a zwitterionic beta-amino acid derivative often encountered as a pharmaceutical intermediate.[1]

Executive Summary

3-(3-Methylpiperidin-1-yl)butanoic acid presents a distinct analytical challenge due to its zwitterionic nature and lack of a strong UV chromophore .[1] As a beta-amino acid derivative containing a tertiary amine and a carboxylic acid, the molecule exists as a zwitterion at neutral pH, leading to poor retention on standard C18 columns and potential peak tailing.[1] Furthermore, the absence of aromatic rings limits UV detection to the non-specific low-wavelength region (<210 nm).[1]

This guide details two validated protocols:

  • Method A (Gold Standard): HILIC separation with Charged Aerosol Detection (CAD) or MS, offering superior retention and sensitivity.[1]

  • Method B (Alternative): Ion-Pair Reverse Phase (IP-RP) with Low-UV detection for laboratories without CAD/MS capabilities.[1]

Chemical Context & Analytical Challenges

Structural Analysis

The analyte consists of a 3-methylpiperidine ring attached via its nitrogen to the 3-position of a butanoic acid chain.

  • Functional Groups: Tertiary Amine (Basic, pKa ~9-10), Carboxylic Acid (Acidic, pKa ~4-5).[1]

  • Chromophores: Carbonyl only (weak absorption at 200-210 nm).[1]

  • Stereochemistry: Two chiral centers (one on the piperidine ring, one on the butanoic acid chain) create the potential for diastereomers, which may appear as split peaks in achiral systems.[1]

Ionization States (The Zwitterion Effect)

Understanding the pH-dependent ionization is critical for retention control.[1]

Ionization Acidic pH < 3 Cationic Form (COOH / NH+) Neutral pH 4 - 8 Zwitterionic Form (COO- / NH+) Acidic->Neutral Deprotonation (Acid) Neutral->Acidic Protonation Basic pH > 10 Anionic Form (COO- / N) Neutral->Basic Deprotonation (Amine) Basic->Neutral Protonation

Figure 1: pH-dependent ionization states. At neutral pH, the net charge is zero, but the high polarity prevents retention on hydrophobic stationary phases.[1][2]

Protocol A: HILIC-CAD/MS (The Gold Standard)

Recommended for: High sensitivity, impurity profiling, and LC-MS compatibility.[1] Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar zwitterion by partitioning it into a water-rich layer on the silica surface.[1]

Chromatographic Conditions
ParameterSetting
Column Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm or 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 35°C
Detection CAD (Nebulizer: 35°C) or MS (ESI Positive Mode, SIM for [M+H]+)
Injection Vol 2 - 5 µL
Gradient Program
Time (min)% Mobile Phase BComments
0.090%High organic start to retain polar analyte
1.090%Isocratic hold
8.050%Elution of polar impurities
10.050%Wash
10.190%Re-equilibration (Critical in HILIC)
15.090%End of Run
Technical Rationale
  • Buffer Choice: Ammonium formate is volatile (CAD/MS compatible) and provides ionic strength to manage the electrostatic interactions of the zwitterion.[1]

  • pH 3.0: Protonates the carboxylic acid slightly, reducing secondary ionic repulsion from the silica surface, improving peak shape.[1]

  • Sample Diluent: Must be high organic (e.g., 90% ACN).[1] Injecting a water-rich sample into a HILIC column causes "solvent washout" and peak distortion.[1]

Protocol B: Ion-Pair RP-UV (The Alternative)

Recommended for: Routine QC labs with only UV detection.[1] Mechanism: An ion-pairing reagent (Hexanesulfonate) masks the positive charge of the amine, increasing hydrophobicity and enabling retention on C18.[1]

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Sodium Phosphate (pH 2.[1]5) + 5 mM Sodium 1-Hexanesulfonate
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 205 nm (Reference: 360 nm)
Injection Vol 10 - 20 µL
Isocratic/Gradient Strategy
  • Isocratic: 85% A / 15% B is a good starting point.[1]

  • Rationale: The low pH (2.[1]5) suppresses the ionization of the carboxylic acid (making it neutral/hydrophobic).[1] The hexanesulfonate pairs with the protonated amine.[1] This "double neutral" state allows the molecule to interact with the C18 chain.[1]

Critical Precautions
  • Baseline Noise: At 205 nm, mobile phase transparency is critical.[1] Use HPLC-grade phosphate and high-purity acetonitrile.[1]

  • Equilibration: Ion-pair methods require long equilibration times (approx. 20-30 column volumes) to saturate the stationary phase.[1]

Method Validation & Performance Criteria

To ensure data integrity, the method must be validated against the following criteria.

System Suitability Parameters
ParameterAcceptance CriteriaTroubleshooting
Tailing Factor (Tf) < 1.5High tailing indicates silanol interaction.[1] Increase buffer strength or lower pH.[1]
Resolution (Rs) > 2.0 (between diastereomers)If diastereomers split (doublet peak), optimize gradient slope or accept integration of sum.
Precision (RSD) < 2.0% (n=6)Poor precision often stems from pH fluctuation in zwitterions.[1]
Linearity & LOD
  • UV Method: Expect linearity from 10 µg/mL to 500 µg/mL.[1] LOD approx 1-2 µg/mL.[1]

  • CAD Method: CAD response is non-linear (curvilinear).[1] Use a quadratic fit or "Power Function" linearization setting.[1] LOD approx 0.1 µg/mL.[1]

Experimental Workflow Diagram

Workflow Start Sample: 3-(3-Methylpiperidin-1-yl)butanoic acid Decision Detector Availability? Start->Decision CAD_MS CAD or Mass Spec Available Decision->CAD_MS High Sensitivity Needed UV_Only UV Detector Only Decision->UV_Only Standard QC HILIC Method A: HILIC Mode Mobile Phase: ACN / Amm. Formate pH 3.0 Diluent: 90% ACN CAD_MS->HILIC RP_IP Method B: Ion-Pair RP Mobile Phase: Phosphate pH 2.5 + Hexanesulfonate Diluent: Water/ACN (50:50) UV_Only->RP_IP Result Data Analysis Check for Diastereomer Separation HILIC->Result RP_IP->Result

Figure 2: Decision tree for selecting the appropriate chromatographic mode based on detector availability.

References

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link[1]

  • Thermo Fisher Scientific. (2020).[1] Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Application Note 70533. Link

  • Kazakevich, Y.[1] & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Chapter on Ion-Pairing Strategies).

  • SIELC Technologies. Analysis of Zwitterionic Compounds and Amino Acids on Mixed-Mode Columns. Link

Sources

Animal models for testing the efficacy of 3-(3-Methylpiperidin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Hypothesis-Driven Framework for In Vivo Efficacy Testing of Novel Piperidine-Butanoic Acid Analogs: A Case Study for 3-(3-Methylpiperidin-1-yl)butanoic acid in a Neuropathic Pain Model

Abstract

This document provides a comprehensive, hypothesis-driven framework for the initial in vivo efficacy assessment of novel chemical entities for which a precise mechanism of action has not yet been elucidated. Using the compound 3-(3-Methylpiperidin-1-yl)butanoic acid as a case study, we outline a logical progression from structural analysis to the selection and execution of a relevant animal model. Based on its core scaffolds—a piperidine ring prevalent in CNS-active drugs and a butanoic acid moiety with similarities to histone deacetylase (HDAC) inhibitors—we hypothesize a potential therapeutic utility in neuropathic pain. [1]This guide provides detailed, field-proven protocols for the Chronic Constriction Injury (CCI) model of neuropathic pain in rats, including surgical procedures, preliminary pharmacokinetic considerations, and robust behavioral endpoints for assessing mechanical allodynia and thermal hyperalgesia.

Introduction and Rationale

The compound 3-(3-Methylpiperidin-1-yl)butanoic acid is a novel small molecule with no established biological target in the public domain. In such cases, a rational, hypothesis-driven approach is essential for guiding early-stage preclinical development. The structure of the molecule contains two key pharmacophores:

  • Piperidine Scaffold: This saturated heterocycle is a privileged structure in medicinal chemistry, found in a multitude of FDA-approved drugs, particularly those targeting the central nervous system (CNS). [2][3]Its presence suggests potential for blood-brain barrier penetration and interaction with CNS targets.

  • Butanoic Acid Moiety: Butanoic acid (butyrate) is a short-chain fatty acid known to be the preferred energy source for colonocytes. Crucially, it is also a well-characterized inhibitor of histone deacetylases (HDACs). Pharmacological inhibition of HDACs has demonstrated promising analgesic effects in various preclinical models of neuropathic pain. [4][5] Given these structural features, a plausible hypothesis is that 3-(3-Methylpiperidin-1-yl)butanoic acid may exert analgesic effects in neuropathic pain states, potentially through modulation of CNS targets like GABA receptors or via epigenetic mechanisms such as HDAC inhibition. [5][6]Therefore, we propose the use of a validated animal model of peripheral neuropathic pain to test this hypothesis. The Chronic Constriction Injury (CCI) model is selected for its robustness, clinical relevance, and ability to produce stable, long-lasting pain hypersensitivity. [7][8][9]

Overall Experimental Workflow

The proposed workflow is designed to systematically evaluate the potential efficacy of the test compound, beginning with essential preliminary studies and culminating in a robust in vivo efficacy trial.

G cluster_0 Phase 1: Pre-Clinical Foundation cluster_1 Phase 2: In Vivo Efficacy Study cluster_2 Phase 3: Analysis & Interpretation A Hypothesis Generation (Structural Analysis) B In Vitro Screening (Optional) - Receptor Binding Assays - HDAC Enzyme Inhibition A->B Justify Target C Preliminary PK/PD & Formulation - Solubility & Stability - Dose Range Finding B->C Inform Dosing D Animal Model Induction (CCI Surgery) C->D F Post-Injury Behavioral Testing (Model Validation) D->F Develop Neuropathy E Baseline Behavioral Testing (Pre-Injury) E->D Establish Baseline G Compound Administration (Vehicle, Positive Control, Test Article) F->G Confirm Hypersensitivity H Efficacy Endpoint Assessment (Behavioral Tests) G->H I Terminal Tissue Collection (Spinal Cord, DRG) H->I After Final Test K Statistical Analysis H->K J Biochemical Analysis (e.g., ELISA, Western Blot) I->J J->K L Results Interpretation & Reporting K->L G cluster_0 Study Timeline D_neg7 Day -7 Baseline Behavioral Testing D0 Day 0 CCI/Sham Surgery D_neg7->D0 D7 Day 7 Post-Op Behavioral (Confirm Neuropathy) D0->D7 D8 Day 8 First Dosing & Efficacy Testing D7->D8 D14 Day 14 Final Dosing & Efficacy Testing D8->D14 Chronic Dosing Period D14_term Day 14 Terminal Endpoints D14->D14_term

Caption: Example timeline for a 14-day CCI efficacy study.

Table 2: Study Groups and Dosing Regimen

Group N Treatment Dose (mg/kg) Route Frequency
1 10 Sham + Vehicle - PO BID
2 10 CCI + Vehicle - PO BID
3 10 CCI + Positive Control (Gabapentin) 100 PO BID
4 10 CCI + Test Compound (Low Dose) 10 PO BID
5 10 CCI + Test Compound (Mid Dose) 30 PO BID

| 6 | 10 | CCI + Test Compound (High Dose) | 100 | PO | BID |

Data Analysis and Interpretation

Statistical Analysis:

  • Behavioral Data: Analyze Paw Withdrawal Thresholds (PWT) and Latencies (PWL) using a two-way repeated measures Analysis of Variance (ANOVA), with treatment group as the between-subjects factor and time as the within-subjects factor.

  • Post-Hoc Tests: If the ANOVA shows a significant interaction, use a suitable post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the CCI + Vehicle group at each time point.

  • Significance: A p-value of < 0.05 is typically considered statistically significant.

Interpretation of Results:

  • Successful Model Induction: A statistically significant decrease in PWT and PWL in the CCI + Vehicle group compared to the Sham group confirms the development of neuropathic pain.

  • Efficacy of Test Compound: A statistically significant increase in PWT and/or PWL in a compound-treated group compared to the CCI + Vehicle group indicates analgesic efficacy.

  • Positive Control: The positive control (Gabapentin) should show significant efficacy, validating the sensitivity of the assay.

References

  • An animal model of neuropathic pain: a review. (n.d.). PubMed. [Link]

  • HDAC inhibitors attenuate the development of hypersensitivity in models of neuropathic pain. (n.d.). IASP Journals. [Link]

  • Histone deacetylase as emerging pharmacological therapeutic target for neuropathic pain. (2024). Wiley Online Library. [Link]

  • Chapter 4 - An overview of animal models for neuropathic pain. (n.d.). Cambridge University Press. [Link]

  • Animal models of neuropathic pain. (2024). PubMed. [Link]

  • Histone deacetylases: the critical enzymes for microglial activation involved in neuropathic pain. (2024). National Center for Biotechnology Information. [Link]

  • Histone deacetylase inhibitors prevent persistent hypersensitivity in an orofacial neuropathic pain model. (n.d.). National Center for Biotechnology Information. [Link]

  • Role of HDAC inhibitors in attenuation of neuropathic pain. (n.d.). ResearchGate. [Link]

  • The role of GABA(A) receptor subtypes as analgesic targets. (n.d.). PubMed. [Link]

  • Animal models of neuropathic pain. (2011). PubMed. [Link]

  • GABA(A) receptor modulation: potential to deliver novel pain medicines? (2013). PubMed. [Link]

  • Pain modulation by GABA receptors. (n.d.). Frontiers. [Link]

  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (n.d.). Bio-protocol. [Link]

  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (2016). JOVE. [Link]

  • Hargreaves Test for Hyperalgesia. (n.d.). Melior Discovery. [Link]

  • Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. (n.d.). Charles River. [Link]

  • Neuropathic Pain Models. (n.d.). Charles River Laboratories. [Link]

  • 4.6. Chronic Constriction Injury (CCI) Model of Neuropathic Pain. (n.d.). Bio-protocol. [Link]

  • Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. (n.d.). Semantic Scholar. [Link]

  • The role of GABA in the mediation and perception of pain. (n.d.). PubMed. [Link]

  • Neuropathic Pain | Chronic Constriction Injury (CCI) Model. (n.d.). MD Biosciences. [Link]

  • Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. (n.d.). National Center for Biotechnology Information. [Link]

  • Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. (2012). National Center for Biotechnology Information. [Link]

  • Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. (n.d.). PSPP Home. [Link]

  • How to conduct Von Frey Test? (2025). BioMed. [Link]

  • Effect of two novel GABAA receptor positive allosteric modulators on neuropathic and inflammatory pain in mice. (2025). PubMed. [Link]

  • Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. (2025). ResearchGate. [Link]

  • Chronic Constriction Injury (CCI) Model. (n.d.). Melior Discovery. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. (2017). National Center for Biotechnology Information. [Link]

  • Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… (n.d.). OUCI. [Link]

  • What are the effects of piperidines on drug metabolism? (2025). Blog. [Link]

  • Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. (n.d.). Pharmacognosy Journal. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 3-(3-Methylpiperidin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Specifically, 3-substituted piperidine derivatives are key components in a number of approved drugs. The butanoic acid side chain introduces a carboxylic acid functional group, which can serve as a handle for further derivatization or as a key pharmacophoric element for interacting with biological targets. The synthesis of 3-(3-Methylpiperidin-1-yl)butanoic acid, therefore, represents a relevant endeavor for medicinal chemistry and drug development programs.

This document provides a comprehensive guide to the scalable synthesis of 3-(3-Methylpiperidin-1-yl)butanoic acid, focusing on a robust and industrially viable synthetic route. As a Senior Application Scientist, the following protocols and discussions are grounded in established chemical principles and practical considerations for process scale-up.

Strategic Approach to Synthesis: Reductive Amination as the Key Transformation

The most logical and efficient strategy for the construction of 3-(3-Methylpiperidin-1-yl)butanoic acid on a large scale is a two-step sequence involving a reductive amination followed by ester hydrolysis. This approach is favored due to the ready availability of the starting materials, the high efficiency of the reductive amination reaction, and the generally straightforward purification procedures.[2]

The overall synthetic pathway is depicted below:

Synthetic Pathway start1 Ethyl acetoacetate reductive_amination Reductive Amination start1->reductive_amination start2 3-Methylpiperidine start2->reductive_amination intermediate Ethyl 3-(3-methylpiperidin-1-yl)butanoate hydrolysis Ester Hydrolysis intermediate->hydrolysis Step 2 product 3-(3-Methylpiperidin-1-yl)butanoic acid reductive_amination->intermediate Step 1 hydrolysis->product

Caption: Overall synthetic strategy for 3-(3-Methylpiperidin-1-yl)butanoic acid.

Part 1: Detailed Protocol for the Synthesis of Ethyl 3-(3-methylpiperidin-1-yl)butanoate via Reductive Amination

This protocol details the reductive amination of ethyl acetoacetate with 3-methylpiperidine. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mildness, selectivity for iminium ions over ketones, and operational simplicity, which are all advantageous for large-scale operations.[3]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
Ethyl acetoacetate130.14100 g0.768≥99%
3-Methylpiperidine99.1784.2 g (93.5 mL)0.849≥98%
Sodium triacetoxyborohydride (STAB)211.94244 g1.15≥95%
Dichloromethane (DCM)84.931 L-Anhydrous
Acetic Acid, Glacial60.0546.1 g (44 mL)0.768≥99.7%
Saturated Sodium Bicarbonate Solution-1 L--
Brine (Saturated NaCl solution)-500 mL--
Anhydrous Magnesium Sulfate120.3750 g--
Experimental Procedure

Reductive Amination Workflow cluster_reaction_setup Reaction Setup cluster_reduction Reduction cluster_workup Work-up A Charge reactor with ethyl acetoacetate and DCM. B Add 3-methylpiperidine and acetic acid. A->B C Cool the mixture to 0-5 °C. B->C D Portion-wise addition of Sodium Triacetoxyborohydride (STAB). C->D E Maintain temperature below 10 °C during addition. D->E F Warm to room temperature and stir for 12-16 hours. E->F G Quench with saturated NaHCO3 solution. F->G H Separate the organic layer. G->H I Extract aqueous layer with DCM. H->I J Combine organic layers, wash with brine, and dry. I->J K Concentrate under reduced pressure. J->K

Caption: Workflow for the reductive amination step.

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, charge ethyl acetoacetate (100 g, 0.768 mol) and anhydrous dichloromethane (1 L).

  • Addition of Amine and Acid: Add 3-methylpiperidine (84.2 g, 0.849 mol, 1.1 eq) to the solution, followed by the dropwise addition of glacial acetic acid (46.1 g, 0.768 mol, 1.0 eq) while maintaining the temperature below 30 °C.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Reduction: Slowly add sodium triacetoxyborohydride (244 g, 1.15 mol, 1.5 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1 L of saturated aqueous sodium bicarbonate solution. Ensure adequate ventilation as gas evolution (hydrogen) will occur.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL).

  • Purification: Combine the organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude ethyl 3-(3-methylpiperidin-1-yl)butanoate. The crude product can be purified by vacuum distillation if necessary, but is often of sufficient purity for the subsequent hydrolysis step.

Part 2: Detailed Protocol for the Hydrolysis of Ethyl 3-(3-methylpiperidin-1-yl)butanoate

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This is a standard procedure that can be readily scaled.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
Ethyl 3-(3-methylpiperidin-1-yl)butanoate213.32150 g (crude from Part 1)~0.703-
Sodium Hydroxide40.0042.2 g1.05≥97%
Ethanol46.07750 mL-95%
Water18.02750 mL-Deionized
Hydrochloric Acid (concentrated)36.46As needed-~37%
Ethyl Acetate88.111 L--
Experimental Procedure

Hydrolysis Workflow cluster_hydrolysis_setup Hydrolysis cluster_workup_purification Work-up and Purification A Dissolve crude ester in ethanol and water. B Add sodium hydroxide solution. A->B C Heat the mixture to reflux for 2-4 hours. B->C D Cool to room temperature and concentrate. C->D E Adjust pH to isoelectric point with HCl. D->E F Extract with ethyl acetate. E->F G Dry organic layer and concentrate. F->G H Recrystallize from a suitable solvent system. G->H

Caption: Workflow for the ester hydrolysis and purification.

  • Reaction Setup: In a 3 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the crude ethyl 3-(3-methylpiperidin-1-yl)butanoate (150 g) in a mixture of ethanol (750 mL) and water (750 mL).

  • Hydrolysis: Add a solution of sodium hydroxide (42.2 g, 1.05 mol, 1.5 eq) in water (100 mL) to the flask. Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification and Extraction: Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to the isoelectric point of the amino acid (typically around pH 4-6, to be determined experimentally) with concentrated hydrochloric acid. Extract the product with ethyl acetate (3 x 300 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3-Methylpiperidin-1-yl)butanoic acid.

  • Purification: The crude product can be purified by recrystallization. A common solvent system for β-amino acids is a mixture of ethanol and water, or ethyl acetate and hexanes. The optimal solvent system should be determined experimentally.[4][5]

Process Optimization and Scale-Up Considerations

Scaling up a chemical synthesis from the laboratory to a pilot plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Reductive Amination
  • Reagent Stoichiometry: While a slight excess of the amine and reducing agent is used in the lab-scale protocol, on a larger scale, it is crucial to optimize the stoichiometry to minimize costs and waste. A design of experiments (DoE) approach can be employed to find the optimal balance between high conversion and minimal excess reagents.

  • Temperature Control: The addition of sodium triacetoxyborohydride is exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is mandatory. The rate of addition of the reducing agent should be carefully controlled to maintain the desired temperature range.

  • Mixing: Efficient mixing is essential to ensure homogeneity and prevent localized "hot spots" during the addition of the reducing agent. The type and speed of the agitator should be chosen to provide adequate mixing for the specific reactor geometry and reaction volume.

  • Solvent Selection: Dichloromethane is a common solvent for this reaction but is coming under increasing environmental and safety scrutiny. Alternative, greener solvents should be investigated for a large-scale process. 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could be viable alternatives.

Ester Hydrolysis
  • pH Control: Precise pH control during the acidification step is crucial for maximizing the yield of the product, as amino acids have their lowest solubility at their isoelectric point. An inline pH probe in the reactor can provide real-time monitoring and control.

  • Crystallization: For large-scale purification, crystallization is generally preferred over chromatography. The choice of crystallization solvent, cooling profile, and seeding strategy will significantly impact the crystal size, morphology, and purity of the final product. Polymorphism studies may be necessary to identify and control the desired crystal form.[6]

  • Filtration and Drying: The choice of filtration equipment (e.g., Nutsche filter-dryer) and drying conditions (temperature, vacuum) will be important for isolating the final product efficiently and with the desired residual solvent content.

Analytical Methods for Quality Control

To ensure the identity, purity, and quality of the final product, a comprehensive set of analytical methods should be employed.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and identification of impurities.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of identity.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities. A reverse-phase C18 column with a mobile phase gradient of water/acetonitrile containing a small amount of trifluoroacetic acid (TFA) is a common starting point for method development.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.
Melting Point Physical characteristic and indicator of purity.
Karl Fischer Titration Determination of water content.
Residual Solvent Analysis (by Gas Chromatography - GC) Quantification of any remaining solvents from the synthesis.

Safety and Environmental Considerations

Hazardous Materials:

  • 3-Methylpiperidine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Ethyl acetoacetate: Combustible liquid. Causes skin and eye irritation.

  • Sodium Triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Causes serious eye irritation.

  • Dichloromethane: Suspected of causing cancer.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Care should be taken during the quenching of the reductive amination reaction due to hydrogen gas evolution.

  • On a large scale, a thorough process safety review (e.g., HAZOP analysis) should be conducted to identify and mitigate potential hazards.

Environmental Impact:

  • The use of chlorinated solvents like dichloromethane should be minimized or replaced with greener alternatives where possible.

  • Aqueous waste streams should be neutralized before disposal.

  • Organic waste should be disposed of in accordance with local regulations.

Conclusion

The synthesis of 3-(3-Methylpiperidin-1-yl)butanoic acid can be reliably achieved on a large scale using a two-step sequence of reductive amination followed by ester hydrolysis. Careful control of reaction parameters, particularly temperature and mixing, is crucial for a safe and efficient scale-up. A robust analytical package is essential to ensure the quality of the final product. By following the guidelines and protocols outlined in this document, researchers and drug development professionals can confidently approach the scalable synthesis of this important piperidine derivative.

References

  • Piperidine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). Process for production of piperidine derivatives.
  • O'Donnell, C. J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4987. [Link]

  • Chida, N., & Ohtsuka, M. (2001). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry, 66(13), 4357-4367. [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved February 14, 2026, from [Link]

  • KIT. (2016). INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS. Retrieved February 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid. Retrieved February 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Ethyl 2-methyl-3-oxobutanoate. Retrieved February 14, 2026, from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2018(4), 284-307. [Link]

  • Pharmaffiliates. (n.d.). (S)-3-((tert-Butoxycarbonyl)amino)-4-(5,5-difluoro-2-oxopiperidin-1-yl)butanoic Acid. Retrieved February 14, 2026, from [Link]

  • Singh, R. P., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(5), 743-749. [Link]

  • Google Patents. (n.d.). Processes for preparing 3,3-dimethylbutyric acid.
  • Google Patents. (n.d.). Process for the synthesis of 3,3-dimethyl-butyric acid.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 14, 2026, from [Link]

  • Hekmat, D. (2015). Large-scale crystallization of proteins for purification and formulation. Bioprocess and Biosystems Engineering, 38(8), 1467-1487. [Link]

  • Google Patents. (n.d.). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Google Patents. (n.d.). Method for crystallization of amino acids.
  • Google Patents. (n.d.). Compounds and methods useful for treating or preventing cancers.
  • Denton, R., et al. (2019). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). (1,6-NAPHTHYRIDIN-3-YL) PHENYL UREAS EXHIBITING ANTI-CANCER AND ANTI-PROLIFERATIVE ACTIVITIES.
  • OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Retrieved February 14, 2026, from [Link]

  • Ziering, A., Motchane, A., & Lee, J. (1957). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. Journal of Organic Chemistry, 22(12), 1521-1528. [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved February 14, 2026, from [Link]

  • BIOSYNCE. (n.d.). 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic Acid CAS 318536-95-7. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as proposed by RPE. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2013). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry, 15(7), 1944-1951. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(3-Methylpiperidin-1-yl)butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide ID #882-B: Troubleshooting Yield & Isolation of Hindered


-Amino Acids
Date:  October 26, 2023
To:  Chemical Development Team
From:  Senior Application Scientist, Synthesis Optimization Group

Executive Summary

The synthesis of 3-(3-Methylpiperidin-1-yl)butanoic acid via the aza-Michael addition of 3-methylpiperidine to crotonic acid presents two distinct challenges that typically cap yields below 50%:

  • Thermodynamic Reversibility: The reaction is an equilibrium process.[1] The steric bulk of the 3-methyl group on the piperidine ring destabilizes the adduct, favoring the retro-Michael pathway (reversion to starting materials) at high temperatures.[1]

  • Zwitterionic Solubility: The product is a

    
    -amino acid.[1] At neutral pH, it exists as a highly water-soluble zwitterion, making standard organic extraction (DCM/EtOAc wash) ineffective, leading to massive "apparent" yield loss during workup.
    

This guide provides a self-validating protocol to address these issues, moving from "brute force" heating to catalytically optimized conditions and pH-controlled isolation.

Module 1: Reaction Optimization (Upstream)

The Core Problem: Sterics & Equilibrium

Unlike simple acrylates, crotonic acid possesses a


-methyl group.[1] When coupled with the 3-methyl group on your amine, the transition state is crowded.[1] Standard reflux conditions often push the equilibrium backward due to entropy.[1]
Protocol A: Water-Promoted "On-Water" Synthesis (Recommended)

Contrary to intuition, water can accelerate this reaction via hydrogen-bond stabilization of the transition state without trapping the nucleophile.

Optimized Parameters:

Parameter Standard Condition (Avoid) Optimized Condition Rationale
Solvent Toluene/THF Water (Neat suspension) or Solvent-Free Hydrophobic effect accelerates reaction; stabilizes zwitterionic transition state.
Stoichiometry 1:1 1.5 : 1 (Amine : Acid) Excess amine drives equilibrium (Le Chatelier’s principle).[1]

| Catalyst | None / TEA | None or Yb(OTf)


 (5 mol%)  | Lanthanide Lewis acids coordinate the carboxylate, increasing electrophilicity. |
| Temp  | Reflux (>100°C) | 60°C - 80°C  | High T favors retro-Michael.[1] Moderate T balances rate vs. equilibrium.[1] |
Visualizing the Pathway

ReactionPathway Start Reactants: Crotonic Acid + 3-Methylpiperidine TS Transition State: Hydrogen-Bond Stabilized Start->TS  Water/Lewis Acid   Product Product: 3-(3-Methylpiperidin-1-yl) butanoic acid TS->Product  Kinetic Product   Product->Start  Reversibility   Retro Retro-Michael (High Temp Pathway) Product->Retro  >100°C  

Figure 1: Reaction pathway showing the critical balance between forward kinetic drive and thermal reversibility.

Module 2: Isolation & Purification (Downstream)

CRITICAL WARNING: Do not attempt a standard aqueous/organic extraction at neutral pH.[1] You will leave 90%+ of your product in the water layer.[1]

The Zwitterion Trap

Your product has two ionizable groups:[1]

  • Carboxylic Acid (

    
    )
    
  • Piperidine Nitrogen (

    
    )
    

Isoelectric Point (pI):


.[1]
At pH 7-8, the molecule is a net-neutral zwitterion (

), which is highly polar and insoluble in ether/DCM.
Protocol B: Ion-Exchange Isolation (High Purity)

This method avoids extraction entirely and yields the free amino acid.[1]

  • Dilution: Dilute the reaction mixture with water.

  • Loading: Load onto a cation-exchange resin column (e.g., Dowex 50W, H+ form).

    • Mechanism:[2][3] The amino group binds to the resin; unreacted crotonic acid washes through.[1]

  • Washing: Wash column with distilled water until eluent is neutral (removes excess crotonic acid).[1]

  • Elution: Elute with 1M - 2M NH

    
    OH (Ammonium Hydroxide).
    
    • Mechanism:[2][3] High pH deprotonates the ammonium, releasing the free amine from the resin.[1]

  • Concentration: Lyophilize or rotary evaporate the ammonia fraction to obtain the pure solid product.

Protocol C: Hydrochloride Salt Precipitation (Scalable)

If you do not require the free zwitterion, isolating as the HCl salt is faster.[1]

  • Evaporation: Remove water/solvent from the reaction mixture under vacuum.[1]

  • Dissolution: Dissolve the crude oil in a minimum amount of dry Acetone or Isopropanol.

  • Acidification: Dropwise add 4M HCl in Dioxane (anhydrous).

  • Precipitation: The product should precipitate as the hydrochloride salt.

  • Filtration: Filter and wash with cold ether (removes unreacted crotonic acid).[1]

Module 3: Troubleshooting & FAQs

Q1: My TLC shows product, but my isolated yield is <10%. Where is it?

Diagnosis: You likely performed an extraction at pH 7.[1] Fix: The product is in your aqueous waste stream.[1]

  • Recovery: Take the aqueous layer, acidify to pH 1 (protonates the acid, but also the amine -> dication/salt), or basify to pH 12 (deprotonates everything -> anion).

  • Note: Even at pH 1 or 12, solubility in organic solvents (DCM) is poor due to the charged nature.[1] Use Protocol B (Ion Exchange) or n-Butanol for extraction if you must extract.[1]

Q2: The reaction stalls at 60% conversion. Adding more heat didn't help.

Diagnosis: You hit the thermodynamic equilibrium. Heating pushes it back to reactants (Retro-Michael).[1] Fix:

  • Do not heat. Lower temp to 50°C and extend time.

  • Increase Concentration. Run the reaction "neat" (no solvent) or at very high concentration (5M). This favors the bimolecular formation of the product over the unimolecular dissociation.[1]

  • Add Lewis Acid. Ytterbium Triflate (

    
    ) or even simple 
    
    
    
    on Alumina can catalyze the forward reaction without requiring heat [1].[1]
Q3: The product is an oil that won't crystallize.

Diagnosis: 3-methylpiperidine is chiral.[1] If you used racemic amine, your product is a mixture of diastereomers (two chiral centers: one from the amine, one created at the


-position). Diastereomeric mixtures often remain oils.[1]
Fix: 
  • Convert to the HCl salt (Protocol C) to force a solid.[1]

  • If stereopurity is required, you must start with enantiopure (R)- or (S)-3-methylpiperidine.

Module 4: Diastereoselectivity Logic

Since 3-methylpiperidine is chiral, the addition to crotonic acid creates a new stereocenter at the


-carbon.

Stereochem cluster_0 Yield Implication Reactants Racemic 3-Methylpiperidine + Crotonic Acid Reaction Michael Addition Reactants->Reaction Products Mixture of 4 Isomers (2 pairs of enantiomers) Reaction->Products Note Oily product likely due to diastereomeric mixture. Salt formation aids solidification.

Figure 2: Stereochemical outcome affecting physical state and isolation.

References

  • Catalysis of Aza-Michael Additions

    • Title: Water-promoted aza-Michael addition of amines to -unsatur
    • Relevance: Establishes water as a superior medium for these reactions, avoiding retro-Michael issues associated with thermal organic solvent methods.
    • Source:

  • Purification of Zwitterions

    • Title: Separ

      
      -amino acids using zwitterionic exchangers.[1]
      
    • Relevance: Validates the ion-exchange protocol for isolating amino acid derivatives
    • Source:

  • Lewis Acid Catalysis

    • Title: Ytterbium(III) Triflate Catalyzed Aza-Michael Additions.[1]

    • Relevance: Provides the precedent for using lanthanide triflates to activate hindered Michael acceptors like crotonic acid.[1]

    • Source:

Sources

Overcoming solubility issues of 3-(3-Methylpiperidin-1-yl)butanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Derivative[1][2]

Executive Summary & Molecule Profile

The Core Issue: Researchers frequently encounter precipitation when diluting 3-(3-Methylpiperidin-1-yl)butanoic acid from organic stocks (DMSO/Ethanol) into aqueous buffers (PBS/Media).[1][2]

The Science: This molecule is a zwitterion .[1][2] It contains a basic tertiary amine (the piperidine ring) and an acidic carboxylic acid tail.[1][2]

  • Predicted pKa (Acid): ~4.0 – 4.5[1][2]

  • Predicted pKa (Base): ~9.0 – 9.8[1][2]

  • Isoelectric Point (pI): ~6.8 – 7.2[1][2]

The Trap: At neutral pH (pH 7.0–7.4), the molecule exists primarily in its zwitterionic form (net charge = 0).[1][2] This is the point of minimum solubility where crystal lattice energy is highest, leading to rapid precipitation.[1][2]

Troubleshooting Guide (FAQ Format)

Q1: "My compound precipitates immediately when I add PBS (pH 7.4). Why?"

A: You are likely operating exactly at the molecule's Isoelectric Point (pI).[1][2] At pH 7.4, the carboxylic acid is deprotonated (


) and the amine is protonated (

).[1][2] While charged, the net charge is zero, causing the molecules to stack and crystallize rather than interact with water.[2]

The Fix: Shift the pH away from the pI.[1][2]

  • Acidic Shift: Lower pH to < 5.0 (Molecule becomes Cationic).

  • Basic Shift: Raise pH to > 8.5 (Molecule becomes Anionic). Note: Check your assay's pH tolerance before shifting.

Q2: "I cannot change the pH of my cell culture media. What now?"

A: If pH adjustment is impossible, you must lower the dielectric requirement of the solvent or hide the hydrophobic regions.[1][2]

  • Strategy A (Cosolvents): Use PEG-400 or Propylene Glycol (up to 5-10%) to disrupt water structuring.[1][2]

  • Strategy B (Complexation): Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[1][2] This encapsulates the hydrophobic 3-methylpiperidine tail, presenting a hydrophilic surface to the water.[1][2]
Q3: "Is DMSO enough?"

A: Rarely. While soluble in pure DMSO, the "crash out" happens upon aqueous dilution.[1][2] DMSO creates a supersaturated solution that is thermodynamically unstable.[1][2] Without a secondary stabilizer (like a surfactant or buffer adjustment), precipitation is inevitable over time.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision process for stabilizing this specific compound.

SolubilityLogic Start Precipitation Observed in Aqueous Buffer CheckPH Can you adjust pH? Start->CheckPH YesPH Yes CheckPH->YesPH NoPH No (Strict Physiological pH) CheckPH->NoPH AdjustAcid Adjust pH < 5.0 (Cationic Form) YesPH->AdjustAcid Acid Stable Assay AdjustBase Adjust pH > 8.5 (Anionic Form) YesPH->AdjustBase Base Stable Assay Soluble Stable Solution AdjustAcid->Soluble AdjustBase->Soluble Cosolvent Add Cosolvents (PEG-400 / PG) NoPH->Cosolvent First Attempt Complex Add Complexing Agent (HP-beta-CD) Cosolvent->Complex Fails Cosolvent->Soluble Success Complex->Soluble

Caption: Decision tree for solubilizing zwitterionic beta-amino acid derivatives based on assay constraints.

Experimental Protocols

Protocol A: pH-Solubility Mapping (The "U" Curve)

Objective: Determine the exact pH range where your specific lot remains soluble.[1][2]

Materials:

  • 100 mM Stock of 3-(3-Methylpiperidin-1-yl)butanoic acid in DMSO.[1][2]

  • Universal Buffer (Citrate-Phosphate-Borate mix) ranging pH 3 to 10.[1][2]

Steps:

  • Prepare 8 aliquots of buffer at pH 3, 4, 5, 6, 7, 8, 9, 10.

  • Spike the DMSO stock into each buffer to a final concentration of 100 µM (keeping DMSO < 1%).

  • Incubate at 25°C for 4 hours (shaking).

  • Centrifuge at 15,000 x g for 10 minutes to pellet crystals.

  • Measure the supernatant concentration via HPLC or UV-Vis (approx. 210-220 nm, depending on interference).[1][2]

  • Result: You will see a "U" shaped curve.[1][2] The bottom of the U is the pI (avoid this). The arms are your working zones.[1][2]

Protocol B: Cyclodextrin Complexation (For Neutral pH)

Objective: Solubilize at pH 7.4 without organic cosolvents.

Materials:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) - Pharma Grade.[1][2]
  • PBS (pH 7.4).[1][2]

Steps:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS.[1][2]
    
    • Note: Dissolve CD fully before adding drug.[1][2]

  • Add 3-(3-Methylpiperidin-1-yl)butanoic acid powder directly to this vehicle (avoid DMSO if possible).

  • Sonicate in a water bath at 37°C for 30 minutes.

  • If not clear, adjust pH momentarily to 4.0 to dissolve, then slowly back-titrate to 7.[1][2]4. The CD cavity will "catch" the molecule as it neutralizes, preventing precipitation.[1][2]

Formulation Data & Excipient Guide

Use this table to select the correct excipient based on your application.

Excipient StrategyRecommended Conc.Mechanism of ActionProsCons
Acidic Buffer pH 4.0 – 5.0Protonation of amine (

)
Simplest; cheapest.[1][2]May be toxic to sensitive cell lines.[1][2]
Basic Buffer pH 8.5 – 9.0Deprotonation of acid (

)
High solubility.[1][2]High pH can degrade some peptides/proteins.[1][2]
DMSO 0.1% – 5%Solvent powerUniversal solvent.[1][2]Does not prevent aqueous crash-out ; cytotoxic >1%.[1][2]
PEG-400 10% – 20%Dielectric constant reductionStabilizes neutral form.[1][2]Viscous; can interfere with pipetting.[1][2]
HP-

-CD
10% – 20% (w/v)Inclusion Complex"Hides" hydrophobicity.[1][2]Biologically inert; excellent for in vivo.[1]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] Source:[Link]

  • Jain, S., et al. (2011).[1][2] Solubility enhancement techniques for poorly soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research. Source:[Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Source:[Link][1][2]

  • Bergström, C. A., et al. (2016).[1][2] Early pharmaceutical profiling to predict solution behaviour and solubility.[1][2] Nature Reviews Drug Discovery.[1][2] Source:[Link][1][2]

Sources

HPLC Analysis of Butanoic Acid: Technical Support & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Short-Chain Fatty Acid (SCFA) Analysis / Butanoic Acid (C4:0)

Executive Summary & Diagnostic Triage

Welcome to the technical support center. Analyzing butanoic acid (butyric acid) presents a "perfect storm" of chromatographic challenges: it is highly polar, volatile, lacks a strong chromophore, and has an ionizable carboxyl group (pKa ≈ 4.82).

If you are experiencing issues, identify your primary symptom in the Triage Table below to jump to the relevant troubleshooting module.

Quick Diagnostic Triage
SymptomProbable CauseImmediate Action
Peak Elutes in Void Volume Analyte is ionized (pH > pKa).Lower Mobile Phase pH to < 2.8 (See Module A).
No Peak / Low Sensitivity Detection wavelength too high or concentration too low.Switch to 210 nm or use Derivatization (See Module B).
Drifting/Noisy Baseline Solvent UV cutoff interference.Replace Methanol with Acetonitrile ; use high-purity Phosphate buffers.
Peak Tailing Secondary silanol interactions.Use End-capped C18 or Ion Exclusion columns.
Retention Time Shift Phase collapse (dewetting).[1]Ensure column is "Aq" or "Polar-Embedded" type if using 100% aqueous.[1]

Method Selection Decision Matrix

Before troubleshooting, ensure you are using the correct mode for your sample matrix.

MethodSelection Start START: Sample Type? Complex Biological Matrix (Plasma/Feces) Start->Complex Simple Clean Matrix (Water/Buffer) Start->Simple Ferm Fermentation Broth (High Sugar/Alcohol) Start->Ferm Conc Concentration? Complex->Conc Simple->Conc Method1 Rec: Ion Exclusion (IEC) (e.g., Rezex ROA, Aminex) Ferm->Method1 Sugars present HighConc High (>100 µg/mL) Conc->HighConc LowConc Trace (<10 µg/mL) Conc->LowConc Method2 Rec: Reversed-Phase (RP) (C18-Aqua, pH 2.5) HighConc->Method2 Method3 Rec: Derivatization (3-NPH) + RP-HPLC UV/MS LowConc->Method3

Figure 1: Decision tree for selecting the optimal chromatographic mode based on matrix complexity and sensitivity requirements.

Module A: Retention Issues (The "Sliding Peak")

The Problem:

"I am using a C18 column, but butanoic acid elutes immediately (t0) or varies wildly in retention."

The Mechanism: Ion Suppression

Butanoic acid is a weak acid with a pKa of 4.82 .

  • At pH 7.0: It exists as Butyrate (COO-) . It is highly polar and will not retain on a hydrophobic C18 column.

  • At pH 2.5: It exists as Butanoic Acid (COOH) . It is neutral/hydrophobic and will retain.

You must force the equilibrium toward the neutral form. This technique is called Ion Suppression .

Protocol: Correcting Mobile Phase pH
  • Buffer Selection: Use Potassium Phosphate (KH₂PO₄) or Phosphoric Acid (H₃PO₄). Avoid volatile buffers like Formate/Acetate if using UV at 210 nm (high background noise).

  • Target pH: Adjust aqueous buffer to pH 2.0 – 2.5 .

  • Validation Step: Measure pH before mixing with organic solvents.

  • Column: Use a "Phase Collapse Resistant" column (e.g., Agilent Poroshell 120 Aq-C18 or Phenomenex Luna Omega PS C18) if running <5% organic modifier.

Expert Tip: If you cannot use low pH (e.g., MS constraints), you must switch to an Ion Pairing Agent or a Mixed-Mode column (e.g., SIELC Newcrom R1).

Module B: Detection Issues (The "Invisible Peak")

The Problem:

"My baseline is noisy, and I cannot see peaks below 50 ppm."

The Mechanism: UV Cutoff Limits

Butanoic acid lacks a conjugated system (benzene ring or double bonds). It only absorbs UV light via its carboxyl group (n → π* transition), which maximizes at 200–210 nm .

  • Methanol Cutoff: ~205 nm. Using Methanol at 210 nm causes massive baseline drift.

  • Acetonitrile Cutoff: ~190 nm. Acetonitrile is mandatory for sensitive UV detection of underivatized butanoic acid.

Protocol: High-Sensitivity Derivatization (3-NPH)

For biological samples (plasma/serum) where concentrations are low, UV detection at 210 nm is insufficient. You must chemically attach a "tag" (chromophore) to the acid.

Method: 3-Nitrophenylhydrazine (3-NPH) Derivatization.[2][3] Why: Converts fatty acids into nitrophenylhydrazones, which absorb strongly at 400 nm (visible range) or ionize perfectly for MS.

Step-by-Step Workflow:

  • Mix: 40 µL Sample + 20 µL 3-NPH (200 mM in 50% ACN) + 20 µL EDC (120 mM in 50% ACN) + 20 µL Pyridine (6%).

  • Incubate: 30 minutes at 40°C (thermal shaker).

  • Quench: Add 200 µL of 0.1% Formic Acid.

  • Analyze: Inject onto C18 column.[1][4] Detect at UV 400 nm or MS (ESI-) .

Module C: Separation Specifics (Ion Exclusion)

The Problem:

"I am analyzing fermentation broth, and sugars are interfering with my acid peaks."

The Solution: Ion Exclusion Chromatography (IEC)

Standard RP-HPLC struggles to separate sugars from organic acids. The industry standard (e.g., for wine or bioethanol) is Ion Exclusion .

Recommended Columns:

  • Phenomenex Rezex ROA-Organic Acid H+ (8%)[4]

  • Bio-Rad Aminex HPX-87H

Mechanism: The column packing is sulfonated polystyrene-divinylbenzene (PS-DVB).

  • Donnan Exclusion: Fully ionized strong acids (like inorganic sulfate) are excluded from the pores and elute first.

  • Steric Exclusion: Large sugars are excluded by size.

  • Adsorption/Partition: Weak acids (Butanoic) enter the pores and partition based on hydrophobicity.

IEC_Mechanism Input Sample Mixture (Sugars + Butanoic Acid) Column IEC Column (Sulfonated PS-DVB) Input->Column Mech1 Donnan Exclusion: Repels Anions Column->Mech1 Mech2 Hydrophobic Adsorption: Retains Organic Acids Column->Mech2 Output1 Elutes Early: Inorganic Salts Mech1->Output1 Output2 Elutes Mid: Sugars Mech1->Output2 Output3 Elutes Late: Butanoic Acid Mech2->Output3

Figure 2: Separation mechanism of Ion Exclusion Chromatography. Butanoic acid is retained longer than sugars due to hydrophobic interactions with the polymer matrix.

IEC Operating Parameters:

  • Mobile Phase: 0.005 N (2.5 mM) Sulfuric Acid (H₂SO₄).

  • Temperature: 50°C – 60°C (Critical: Higher temp improves peak shape and lowers backpressure).

  • Detection: Refractive Index (RI) or UV 210 nm.

Frequently Asked Questions (FAQ)

Q: Can I use 100% water on my C18 column for organic acids? A: Only if it is an "Aqua" or "Polar-Embedded" column. Standard C18 chains will undergo "phase collapse" (dewetting) in 100% water, causing retention times to drift and eventually vanish.

Q: Why is my pressure increasing on the Rezex/Aminex column? A: These columns act as deep filters. If you inject fermentation broth without filtering (0.22 µm), cell debris will clog the inlet. Also, never use Acetonitrile >10% on these columns; it shrinks the polymer bed and creates voids.

Q: What is the limit of detection (LOD) for underivatized butanoic acid? A: At 210 nm with a clean standard: ~1–5 µg/mL (ppm). In a complex matrix: ~50 µg/mL due to noise. For <1 µg/mL, you must derivatize.

References

  • PubChem. (n.d.). Butanoic acid (Compound CID 264). National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2022). Separation of Organic Acids on an Agilent InfinityLab Poroshell 120 Aq-C18 Column. Application Note 5994-5403EN. Retrieved from [Link]

  • Phenomenex. (n.d.). Rezex ROA-Organic Acid H+ (8%) Ion Exclusion HPLC Columns.[4][5] Retrieved from [Link]

  • Han, J., et al. (2015). 3-Nitrophenylhydrazine-induced derivatization of fatty acids for liquid chromatography-mass spectrometry analysis. Analytica Chimica Acta. (Methodology basis for 3-NPH protocol).
  • Bio-Rad. (n.d.). Aminex HPX-87H Column for Organic Acid Analysis.[6] Retrieved from [Link]

Sources

Enhancing the bioavailability of 3-(3-Methylpiperidin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3-Methylpiperidin-1-yl)butanoic acid

Document ID: TSC-BIO-2024-05 | Status: Active | Level: Advanced

🔬 Scientist-to-Scientist: The Core Challenge

From the Desk of Dr. Aris Thorne, Senior Application Scientist

Colleagues, you are likely encountering a classic "Solubility-Permeability Paradox" with 3-(3-Methylpiperidin-1-yl)butanoic acid.

Structurally, this molecule presents a distinct challenge: it is a zwitterionic beta-amino acid derivative . It contains a basic tertiary amine (the piperidine nitrogen, pKa ~9.0) and an acidic carboxylic tail (pKa ~4.5).

  • At pH 1.2 (Stomach): It is cationic (soluble, but poor permeability).

  • At pH 7.4 (Blood/Intestine): It exists primarily as a zwitterion (net neutral charge but high polarity).

The Problem: While zwitterions have high water solubility, their high polarity often prevents them from crossing the lipophilic enterocyte membrane via passive diffusion. This places your molecule likely in BCS Class III (High Solubility, Low Permeability).

This guide provides the protocols to shift this molecule from "research curiosity" to "bioavailable candidate."

📊 Quick Reference: Physicochemical Profile

Estimated values based on structure-activity relationships (SAR) of piperidine-butanoic acid derivatives.

PropertyValue (Approx)Implication for Bioavailability
pKa (Acidic) ~4.4Ionized (COO-) at intestinal pH.
pKa (Basic) ~9.1Ionized (NH+) at intestinal pH.
LogP (Neutral) ~1.5 - 2.0Moderate lipophilicity (good).
LogD (pH 7.4) < 0.5 (Low)CRITICAL ISSUE: Zwitterionic nature reduces effective lipophilicity.
BCS Class Class IIIPermeability is the rate-limiting step.
🛠 Module 1: Chemical Modification (Prodrug Strategy)

Use this module if you are at the lead optimization stage and can modify the structure.

Q: Passive diffusion is negligible. How do I mask the charge? A: The most robust solution for zwitterionic amino acids is to mask the carboxylic acid, temporarily converting the molecule into a cation (at intestinal pH) or a neutral species, depending on the amine's pKa.

Strategy: Ester Prodrug Synthesis

By converting the carboxylic acid into an ester, you remove the negative charge. This prevents zwitterion formation and significantly boosts LogD.

Recommended Modifications:

  • Simple Alkyl Esters: Methyl or Ethyl esters.

    • Pros: Easy synthesis; rapidly hydrolyzed by plasma esterases.

    • Cons: May be too unstable in simulated gastric fluid (SGF).

  • Double Prodrugs (POM/POC): Pivaloyloxymethyl esters.

    • Mechanism:[1] Increases lipophilicity significantly; requires specific esterases for release.

Protocol: Ester Stability Screening

  • Incubate prodrug (10 µM) in:

    • Simulated Gastric Fluid (pH 1.2)

    • Simulated Intestinal Fluid (pH 6.8)

    • Rat/Human Plasma

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 mins.

  • Analysis: LC-MS/MS monitoring the disappearance of Prodrug and appearance of Parent Acid.

  • Target: <10% degradation in SGF (2h); t1/2 < 15 min in Plasma.

Technical Insight: For piperidine derivatives, steric hindrance around the nitrogen is low. Ensure your ester moiety does not inadvertently create a substrate for P-gp efflux pumps, which often recognize bulky hydrophobic cations [1].

⚗️ Module 2: Formulation Engineering (SNEDDS)

Use this module if you cannot modify the molecule (e.g., it is the final API).

Q: Can I improve permeability without changing the chemical structure? A: Yes, by using Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) paired with Hydrophobic Ion Pairing (HIP) .

Standard lipid formulations may fail because zwitterions are not soluble in oil. You must first neutralize the charge to solubilize the drug into the lipid phase.

Workflow: Hydrophobic Ion Pairing (HIP) with SNEDDS

We will create a lipophilic complex of your drug to load it into the oil phase.

Step-by-Step Protocol:

  • Anionic Counter-ion Selection: Since the piperidine amine is cationic, pair it with a lipophilic anion.

    • Reagents: Sodium Docusate (AOT) or Sodium Lauryl Sulfate (SLS).

  • Complex Formation:

    • Dissolve API in water (pH adjusted to ~4.0 to ensure amine protonation).

    • Dissolve Docusate in Dichloromethane (DCM).

    • Mix phases 1:1 molar ratio. Vortex 10 mins.

    • Separate organic phase (contains Drug-Docusate complex). Evaporate DCM.

  • SNEDDS Loading:

    • Dissolve the oily residue (Complex) into the SNEDDS pre-concentrate.

    • Formula Suggestion: Capryol 90 (Oil) / Cremophor EL (Surfactant) / Transcutol P (Co-surfactant) [2].

SNEDDS_Workflow API Zwitterionic API (Water Soluble) IonPair Add Lipophilic Counter-ion (e.g., Docusate) API->IonPair Protonation Complex Hydrophobic Ion-Pair Complex IonPair->Complex Extraction Lipid Dissolve in Lipid/Surfactant Mix Complex->Lipid Solubilization Nano SNEDDS Formulation (High Bioavailability) Lipid->Nano Dispersion

Figure 1: Hydrophobic Ion Pairing (HIP) workflow to enable lipid-based delivery of zwitterionic species.

📉 Module 3: Troubleshooting & Diagnostics

Q: My Caco-2 permeability data is erratic. Why? A: Zwitterions are sensitive to the pH of the unstirred water layer (UWL).

  • Diagnosis: If permeability drops as concentration increases, you might be saturating a transporter (though unlikely for this structure unless it mimics a specific peptide).

  • Correction: Ensure the apical pH is strictly controlled at 6.5 or 7.4. If the pH drifts, the ionization state changes, altering LogD and permeability.

Q: The molecule degrades in the formulation. A: The piperidine nitrogen is susceptible to N-oxidation .

  • Fix: Add antioxidants to your formulation.

    • Lipid phase:[2] BHT (Butylated hydroxytoluene) or Vitamin E.

    • Aqueous phase: EDTA (to chelate metals that catalyze oxidation).

🧪 Validation Protocol: The "LogD Profile"

Before animal studies, validate the "sweet spot" for absorption.

Objective: Determine the pH-dependent lipophilicity profile.

  • Buffer Preparation: Phosphate buffers at pH 4.0, 5.5, 6.8, 7.4, and 9.0.

  • Phase System: 1-Octanol (saturated with buffer) vs. Buffer (saturated with octanol).

  • Method: Shake-flask method (24h equilibrium at 25°C).

  • Analysis: HPLC-UV or LC-MS of both phases.

  • Interpretation:

    • If LogD > 1 at any pH, target that pH using enteric coating or buffered formulations.

    • If LogD < 0 at all pHs, you must use the Prodrug or SNEDDS approach.

Decision_Tree Start Start: Low Bioavailability CheckLogD Measure LogD (pH 5-8) Start->CheckLogD LogD_High LogD > 1.0 CheckLogD->LogD_High Yes LogD_Low LogD < 0 CheckLogD->LogD_Low No (Zwitterion Issue) Solubility Check Solubility LogD_High->Solubility Prodrug Strategy A: Ester Prodrug LogD_Low->Prodrug Modifiable Structure? Formulation Strategy B: Ion-Pair SNEDDS LogD_Low->Formulation Fixed API? Micronize Micronization / Salt Formation Solubility->Micronize Low Solubility

Figure 2: Strategic decision tree for enhancing bioavailability based on LogD profiling.

📚 References
  • Rautio, J., et al. (2017). Prodrugs: design and clinical applications.[3] Nature Reviews Drug Discovery.

    • Context: Authoritative review on ester prodrug strategies for carboxylic acids and amines.

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.

    • Context: The standard protocol for designing SNEDDS and lipid-based delivery systems (Type I-IV formulations).

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry.

    • Context: Explains the "permeability-pH" profiles specific to zwitterionic drugs.

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.

    • Context: Detailed methodologies for Hydrophobic Ion Pairing (HIP).

Disclaimer: This guide assumes the molecule is for research use. All formulations must undergo toxicity screening before in vivo application.

Sources

Technical Support Center: Strategies to Reduce the Toxicity of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in numerous FDA-approved drugs and its ability to confer favorable physicochemical properties.[1][2] However, its metabolic susceptibility can often lead to challenges with toxicity and rapid clearance. This guide provides in-depth, troubleshooting-oriented answers to common issues encountered during the development of piperidine-containing compounds.

Section 1: Initial Toxicity Assessment & Troubleshooting

This section addresses the immediate questions that arise when early-stage testing reveals toxicity issues with a lead compound.

Q1: My piperidine compound shows high cytotoxicity in an initial in vitro screen. What are the first steps to diagnose the problem?

Answer: High initial cytotoxicity is a common but addressable hurdle. The first step is to systematically determine if the toxicity is inherent to the parent compound's interaction with its intended target (on-target toxicity) or a result of other factors like metabolic activation or off-target effects.

Recommended Workflow:

  • Confirm the Data: Repeat the cytotoxicity assay (e.g., MTT, SRB) to ensure the result is reproducible. Include appropriate positive and negative controls. A detailed protocol for the MTT assay is available in the "Experimental Protocols" section.[3]

  • Assess Metabolic Involvement: A critical question is whether the liver's metabolic machinery is converting your compound into a more toxic substance.[4][5]

    • Run the cytotoxicity assay with and without a metabolic activation system , such as liver S9 fractions or primary hepatocytes.

    • If toxicity increases with metabolic activation , it strongly suggests the formation of a toxic metabolite. The piperidine ring is a common site for such transformations.[6]

    • If toxicity is high without metabolic activation , the parent compound itself is likely cytotoxic, or it's being metabolized by enzymes present in the cancer cell line itself.

  • Evaluate Structure-Toxicity Relationships: Compare the cytotoxicity of your lead compound with close analogs.

    • Do analogs lacking the piperidine ring show similar toxicity?

    • Have you observed how minor modifications to the piperidine substituents affect toxicity? Studies have shown that the position and nature of substituents can dramatically alter toxicity. For instance, in one series, 2-ethyl-piperidine was found to be the most toxic, and toxicity decreased when a benzyl moiety was attached to the ring.[7][8]

This initial triage will guide your subsequent, more targeted efforts to mitigate the observed toxicity.

Section 2: Understanding Metabolic Liabilities of the Piperidine Ring

Metabolism by cytochrome P450 (CYP) enzymes is the most frequent cause of toxicity and clearance issues for piperidine-containing drugs.[9][10]

Q2: I suspect metabolic activation is causing toxicity. What are the common metabolic "hotspots" on a piperidine ring?

Answer: The piperidine ring is susceptible to several metabolic transformations, primarily oxidation reactions catalyzed by CYP enzymes (with CYP3A4 and CYP2D6 being common culprits).[11][12] Understanding these "hotspots" is key to rationally designing less toxic molecules.

The primary metabolic pathways include:

  • C-Hydroxylation: The introduction of a hydroxyl (-OH) group is very common. The positions most susceptible are the carbon atoms adjacent (alpha) to the nitrogen, as the nitrogen atom can stabilize the resulting radical intermediate. Other positions on the ring can also be hydroxylated.

  • N-Dealkylation: If the piperidine nitrogen is substituted (e.g., with an ethyl or benzyl group), these groups can be cleaved off. This is a major metabolic route for many 4-aminopiperidine drugs.[11]

  • Ring Dehydrogenation: This can lead to the formation of a tetrahydropyridine or a pyridine-like metabolite, which can sometimes be reactive.

  • N-Oxidation: The piperidine nitrogen itself can be oxidized to form an N-oxide.[13]

These metabolic events can unmask pharmacophores, alter binding affinity, or, in the worst-case scenario, create reactive metabolites that covalently bind to cellular macromolecules, leading to toxicity.[6]

Caption: Common metabolic pathways leading to piperidine toxicity.

Section 3: Strategic Modifications to Reduce Toxicity

Once a metabolic liability is identified, a medicinal chemist has several tools to re-engineer the molecule for improved safety and stability.

Q3: How can I block metabolism at a specific "hotspot" on the piperidine ring?

Answer: Blocking metabolism at a susceptible position is a classic and highly effective strategy. The goal is to replace a hydrogen atom at the metabolic hotspot with a group that is resistant to enzymatic oxidation.

Common Metabolic Blocking Groups:

  • Fluorine: Replacing a C-H bond with a C-F bond is a popular strategy. The carbon-fluorine bond is exceptionally strong and not readily oxidized by CYP enzymes. However, be mindful that fluorine is highly electronegative and can significantly alter the pKa of the piperidine nitrogen, which may affect target binding.

  • Methyl Group (Gem-Dimethyl Effect): Placing a methyl group on a carbon targeted for hydroxylation can sterically hinder the enzyme's access to that site. Installing two methyl groups on the same carbon (a gem-dimethyl group) is particularly effective at preventing oxidation at that position.

  • Deuterium (Kinetic Isotope Effect): Replacing a C-H bond with a C-D (deuterium) bond can sometimes slow down metabolism. The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in CYP-mediated oxidation. This "kinetic isotope effect" can reduce the rate of metabolite formation without significantly altering the molecule's steric or electronic properties.

Q4: The entire piperidine scaffold seems problematic. What are some effective bioisosteric replacements?

Answer: Bioisosteric replacement—swapping one chemical group for another with similar physical or chemical properties—is a powerful tool when the entire piperidine ring is a liability or when you need to modulate properties like solubility or basicity.[14] The goal is to retain the desired biological activity while engineering out the toxicological or pharmacokinetic issues.

Several scaffolds have been successfully used as piperidine bioisosteres:

BioisostereKey Features & Considerations
Pyrrolidine 5-membered ring. Can alter the vector and distance of substituents compared to piperidine. Its metabolic stability must be assessed on a case-by-case basis.[15]
Morpholine Introduces an oxygen atom into the ring. This generally increases polarity and solubility while lowering the pKa of the nitrogen. Often used to reduce metabolism at the carbons alpha to the nitrogen.[16]
Azaspiro[3.3]heptanes Spirocyclic systems that offer a more rigid, 3D structure. They can improve metabolic stability and solubility.[17][18] Both 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been explored as effective replacements.[19]
Bicyclic Scaffolds Rigid structures like tropanes can lock the conformation of the molecule. This can increase potency but may also impact other properties.[16][20]

The choice of bioisostere depends heavily on the specific binding hypothesis for your target and the vectors required for your substituents.

Caption: Decision workflow for selecting a toxicity mitigation strategy.

Section 4: Advanced Strategies & Computational Approaches
Q5: Can I predict the toxicity of my new designs before I synthesize them?

Answer: Yes, computational toxicology provides powerful tools to predict potential liabilities in silico, saving significant time and resources.[21] These methods can help prioritize which analogs to synthesize.

  • Quantitative Structure-Activity Relationship (QSAR) Models: These are statistical models that correlate chemical structures with toxicological endpoints.[22] By inputting the structure of a proposed molecule, you can get a prediction of its potential for various toxicities (e.g., mutagenicity, carcinogenicity).[23]

  • Metabolic Site Prediction: Software can predict the most likely sites of metabolism on a molecule. This allows you to proactively identify potential hotspots on your piperidine ring and design analogs where those sites are already blocked.

  • Molecular Docking: Docking your compound into the active site of key metabolic enzymes, like CYP3A4, can provide insights into how it binds and which positions are most vulnerable to oxidation.[24] This can help rationalize observed metabolic pathways and guide the design of more stable compounds.

While in silico predictions are not a replacement for experimental data, they are an invaluable tool for rationally prioritizing synthetic efforts and designing safer molecules from the outset.[25]

Section 5: Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of your piperidine compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "vehicle control" wells (medium with DMSO, same concentration as the highest compound concentration) and "untreated control" wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control wells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Section 6: Frequently Asked Questions (FAQs)
  • Q: Does the pKa of the piperidine nitrogen affect its toxicity?

    • A: Indirectly, yes. The pKa influences the ionization state of the molecule at physiological pH. This affects its solubility, membrane permeability, and ability to interact with the active sites of both its intended target and metabolic enzymes. Modulating pKa is a key aspect of drug design.[16]

  • Q: Are all piperidine-containing natural products toxic?

    • A: No. While some, like coniine from poison hemlock, are famously toxic, others, like piperine from black pepper, are consumed safely at low doses.[26][27][28] However, even piperine has structural alerts and can form reactive metabolites at high concentrations.[6]

  • Q: Can piperidine itself cause genotoxicity?

    • A: Studies on piperidine itself have generally shown it is not mutagenic or genotoxic in vitro or in vivo.[29][30] The toxicity concerns in drug development almost always arise from the metabolic transformation of a more complex, substituted piperidine-containing molecule.

References
  • Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae) . Journal of Medical Entomology. [Link]

  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae) . Journal of Medical Entomology. [Link]

  • In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships . PubMed. [Link]

  • Ring Bioisosteres . Cambridge MedChem Consulting. [Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study) . ResearchGate. [Link]

  • RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4 . Elsevier. [Link]

  • Piperidine: Human health tier II assessment . NICNAS. [Link]

  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0 . ResearchGate. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity . ResearchGate. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design . ACS Publications. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . PubMed. [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline . ACS Publications. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors . MDPI. [Link]

  • Pharmaceutical relevant examples of piperidines . ResearchGate. [Link]

  • Piperidine - Wikipedia . Wikipedia. [Link]

  • (PDF) A Computational Strategy for Validation of Piperidine as Lead from Phytochemical evaluation for Antiglycation activity via AGEs-RAGE Pathway Modulation . ResearchGate. [Link]

  • Piperidine-based drug discovery . ResearchGate. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors . ACS Publications. [Link]

  • Classes of Piperidine-Based Drugs . ResearchGate. [Link]

  • Cytochrome P450s and other enzymes in drug metabolism and toxicity . PMC - NIH. [Link]

  • Exploration of Computational Approaches to Predict the Toxicity of Chemical Mixtures . MDPI. [Link]

  • Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes . PubMed. [Link]

  • Different modalities of piperidine-containing drugs and drug candidates . ResearchGate. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity . PMC - NIH. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates . RSC Publishing. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery . ResearchGate. [Link]

  • A history of the roles of cytochrome P450 enzymes in the toxicity of drugs . PMC - NIH. [Link]

  • The Role of Cytochrome P450 in drug metabolism - A basic review . PharmaTutor. [Link]

  • Computational Toxicology: Modeling and Predicting Adverse Effects . AZoLifeSciences. [Link]

  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery . MDPI. [Link]

  • Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline . PMC - NIH. [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects . PMC - NIH. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance . IJNRD. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates . RSC Medicinal Chemistry. [Link]

Sources

Refinement of in silico models for predicting 3-(3-Methylpiperidin-1-yl)butanoic acid activity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Refinement of predictive models for 3-(3-Methylpiperidin-1-yl)butanoic acid (3-MPBA) Assigned Specialist: Senior Application Scientist, Computational Chemistry Division Status: Open Priority: High (Lead Optimization Phase)

Executive Summary & Scope

User Context: You are currently modeling 3-(3-Methylpiperidin-1-yl)butanoic acid , a


-amino acid derivative featuring a bulky, hydrophobic 3-methylpiperidine tail. Your current docking scores or QSAR predictions likely correlate poorly with experimental IC

values.

The Root Cause: This molecule presents a "Perfect Storm" of computational challenges:

  • Zwitterionic Character: At physiological pH (7.4), the carboxylic acid is deprotonated (

    
    ) and the tertiary piperidine nitrogen is protonated (
    
    
    
    ). Standard force fields often mishandle this localized charge separation.
  • Stereochemical Complexity: You have two chiral centers—one on the butanoic acid backbone (C3) and one on the piperidine ring (C3'). This creates four distinct diastereomers with vastly different binding profiles.

  • Ring Conformational Flip: The 3-methylpiperidine ring exists in equilibrium between chair conformers, where the methyl group flips between axial and equatorial positions, altering the effective hydrodynamic radius.

This guide provides the specific protocols to resolve these issues.

Troubleshooting Guide: Stereochemistry & Conformational Sampling

Issue: “My docking poses are inconsistent, and the methyl group clashes with the receptor wall.”

Technical Insight: The 3-methylpiperidine moiety is not static.[1][2] While the equatorial position is thermodynamically favored in vacuum (by ~1.7 kcal/mol), the axial conformation often binds better in restricted pockets due to a smaller steric footprint. If your library generation locks the ring in the equatorial low-energy state, you will miss the bioactive conformation.

Protocol: Exhaustive Conformational Enumeration

Objective: Generate a complete ensemble of bioactive conformers before docking.

  • Stereoisomer Generation:

    • Do not assume a racemic mixture. Explicitly generate all 4 stereoisomers:

      • (3R, 3'R), (3R, 3'S), (3S, 3'R), (3S, 3'S).

    • Action: Use chiral constraints during ligand preparation.

  • Ring Conformation Sampling:

    • Standard "low mode" search is insufficient. You must use High-Temperature Molecular Dynamics (HT-MD) or specific ring-sampling algorithms.

    • Setting: Set the energy window to 15 kcal/mol (higher than the standard 10 kcal/mol) to capture high-energy axial conformers.

  • Torsion Scans:

    • Perform a rotatable bond scan on the

      
       bond connecting the piperidine to the butanoic acid. This bond has a high rotational barrier due to steric hindrance from the 3-methyl group.
      
Workflow Visualization

The following diagram illustrates the required preprocessing pipeline to ensure the bioactive conformer is present in your input library.

Conformer_Generation Input Input: 2D Structure (3-MPBA) Chiral Stereoisomer Enumeration (Generate 4 Isomers) Input->Chiral Ionization Epik/Ionizer (pH 7.4 ± 1.0) Chiral->Ionization Assign Charges RingSample Ring Conformation Search (Force Axial Sampling) Ionization->RingSample Zwitterion State EnergyMin OPLS4 Minimization (Solvent: Water) RingSample->EnergyMin High Energy Conformers Output Final Ligand Library (Ready for Docking) EnergyMin->Output

Caption: Workflow ensuring both axial/equatorial ring conformers and all stereoisomers are generated prior to screening.

Troubleshooting Guide: Charge States & Solvation

Issue: “The electrostatic term in my scoring function is dominating, leading to false positives with high polarity.”

Technical Insight: 3-MPBA is a zwitterion.[3] Standard docking (e.g., Glide SP, AutoDock Vina) often treats electrostatics using a Coulombic term with a distance-dependent dielectric. This fails for zwitterions because it underestimates the desolvation penalty (the energy cost to strip water off the charged


 and 

groups).
Protocol: Refined Electrostatics

Objective: Balance the strong electrostatic attraction with accurate desolvation costs.

  • QM-Based Partial Charges:

    • Do not use Gasteiger charges. They diffuse charge too broadly.

    • Recommendation: Use RESP (Restrained Electrostatic Potential) charges derived from HF/6-31G* or DFT (B3LYP) calculations. This accurately models the localized high-density charge on the carboxylate oxygens.

  • Explicit Water Solvation (The "Water Bridge"):

    • Zwitterions often bind via water-mediated bridges rather than direct salt bridges.

    • Action: If using Glide/Gold, enable "Toggle Explicit Waters" or "WaterMap" analysis. Look for conserved waters in the binding pocket that can bridge the

      
       to receptor residues (e.g., Arginine or Lysine).
      
Data Comparison: Charge Models

Use this table to select the correct charge method based on your simulation type.

MethodSuitability for 3-MPBAProsCons
Gasteiger-Marsili LowFast, standard for Vina.Underestimates polarization of the zwitterion.
AM1-BCC MediumBetter than Gasteiger; standard for AMBER.Can struggle with the specific inductive effect of the piperidine ring.
RESP (DFT) High Gold standard for MD simulations.Computationally expensive; requires QM software (Gaussian/Jaguar).
Polarizable FF Critical Allows charge redistribution upon binding.Requires specialized software (e.g., AMOEBA).

Troubleshooting Guide: QSAR Model Overfitting

Issue: “My QSAR model predicts high activity for all piperidine derivatives, but experimental data shows tight SAR.”

Technical Insight: This is a classic "Scaffold Hopping" artifact. The model is likely weighting the piperidine ring (a generic feature) too heavily and ignoring the vectorality of the butanoic acid tail. The distance between the basic nitrogen and the acidic oxygen is the pharmacophore determinant.

Protocol: 3D-Field Based QSAR (CoMFA/CoMSIA)

Objective: Move from 2D fingerprints to 3D fields that capture the shape and electrostatic potential.

  • Alignment Rule:

    • Do not align by the piperidine ring atoms.

    • Correct Alignment: Align based on the Pharmacophore Triad :

      • Ionizable Negative Center (Carboxylate).

      • Ionizable Positive Center (Piperidine N).

      • Hydrophobic Centroid (3-Methyl group).

  • Field Definition:

    • Calculate Steric (Lennard-Jones) and Electrostatic (Coulombic) fields.

    • Crucial Step: Add a Hydrophobic Field . The 3-methyl group's activity is likely driven by entropy (displacing water from a hydrophobic pocket). If your QSAR lacks a hydrophobic term, it will fail.

QSAR Refinement Workflow

QSAR_Refinement Dataset Experimental Dataset (IC50 Values) Align Pharmacophore Alignment (N+ ... COO- Vector) Dataset->Align Fields Generate 3D Fields (Steric + Electrostatic + Hydrophobic) Align->Fields Grid: 2.0 Angstrom PLS Partial Least Squares (PLS) Regression Fields->PLS Validation Leave-One-Out (LOO) Cross Validation PLS->Validation Validation->Align If q² < 0.5 Re-align

Caption: Iterative QSAR cycle focusing on pharmacophoric alignment rather than atom-atom matching.

Frequently Asked Questions (FAQ)

Q: Should I model the carboxylic acid as neutral or deprotonated? A: Deprotonated (


).  The pKa of a 

-amino acid carboxylate is typically ~3.5–4.0. At physiological pH, it is anionic. Modeling it as neutral (

) will result in incorrect H-bond donor/acceptor patterns and invalid docking scores.

Q: The 3-methyl group makes the molecule chiral. Which enantiomer is active? A: You must test this experimentally or via docking. However, in many piperidine-based antagonists (e.g., biological targets like GAT-1), the (S)-configuration often fits better into hydrophobic sub-pockets. Run docking for both; if the score difference is >2.0 kcal/mol, the target is likely stereoselective.

Q: My MD simulation crashes when the ligand leaves the pocket. Why? A: This is likely a parameterization error. The bond force constants for the zwitterionic connection (


) might be unstable in your force field.
  • Fix: Run a "Parametrization Validation" step using a short (1 ns) vacuum simulation of the ligand alone to ensure geometry is conserved before placing it in the protein/water box.

References

  • Stereochemical & Conformational Analysis

    • Beak, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Royal Society of Chemistry. Link

    • Relevance: Establishes the energy barriers between axial/equatorial conformers in substituted piperidines.
  • QSAR Methodology

    • OECD. (2007).[4] Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship Models. OECD Series on Testing and Assessment. Link

    • Relevance: Provides the statistical framework (LOO, external validation) required for rigorous model acceptance.
  • Zwitterion Modeling

    • Shan, J., et al. (2014). Zwitteration: Coating Surfaces with Zwitterionic Functionality. Langmuir (ACS). Link

    • Relevance: Discusses the necessity of explicit water molecules when modeling zwitterionic interactions to account for hydr
  • Piperidine Bioactivity Context

    • Nargotra, A., et al. (2009). QSAR of piperine analogs for bacterial NorA efflux pump inhibitors. European Journal of Medicinal Chemistry. Link

    • Relevance: Demonstrates successful descriptor selection (electrostatic/steric) for piperidine-based scaffolds.

Sources

Validation & Comparative

Cross-reactivity studies of 3-(3-Methylpiperidin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Studies of 3-(3-Methylpiperidin-1-yl)butanoic acid

Executive Summary & Strategic Context

3-(3-Methylpiperidin-1-yl)butanoic acid represents a specific class of N-substituted


-amino acid derivatives, often investigated as pharmaceutical intermediates, potential GABAergic modulators, or specific degradation impurities in piperidine-based drug synthesis (e.g., glinides or nipecotic acid derivatives).

In the context of bioanalytical assay development—whether for immunodetection (ELISA, Lateral Flow) or LC-MS/MS quantitation —establishing the specificity profile of this compound is critical. "Cross-reactivity" refers to the potential for structurally similar compounds (analogs, metabolites, or isomers) to generate a false-positive signal.

This guide provides a rigorous, self-validating framework for designing and executing cross-reactivity studies for 3-(3-Methylpiperidin-1-yl)butanoic acid, comparing its detection performance against key structural alternatives.

Structural Analysis & Potential Cross-Reactants

To design a robust study, one must first identify the "High-Risk" cross-reactants. For 3-(3-Methylpiperidin-1-yl)butanoic acid, specificity challenges arise from three distinct vectors: Stereochemistry , Regiochemistry , and Chain Homology .

The Target Analyte
  • Core Structure: Butanoic acid backbone.

  • Substituent: 3-Methylpiperidine ring attached at the C3 position (beta-position) via the nitrogen atom.

  • Key Feature: The chiral center at the 3-position of the piperidine ring and the 3-position of the butanoic acid chain creates multiple stereoisomers.

Comparative Panel: The "High-Risk" Alternatives
CategoryCompound NameStructural DifferenceTheoretical Interference Risk
Target 3-(3-Methylpiperidin-1-yl)butanoic acid Reference Standard 100% (Baseline)
Regioisomer 3-(4-Methylpiperidin-1-yl)butanoic acidMethyl group at C4 of piperidineHigh : Steric bulk is similar; antibodies often fail to distinguish C3 vs C4 methylation.
Regioisomer 3-(2-Methylpiperidin-1-yl)butanoic acidMethyl group at C2 of piperidineModerate : C2 methylation creates significant steric hindrance near the N-attachment point.
Homolog 3-(3-Methylpiperidin-1-yl)propanoic acid3-carbon acid chain (shorter)Moderate/Low : The shorter chain alters the "linker" geometry recognized by the antibody pocket.
Desmethyl 3-(Piperidin-1-yl)butanoic acidMissing methyl groupHigh : The "parent" scaffold often fits into the binding pocket, though with lower affinity.
Metabolite 3-(3-Hydroxymethylpiperidin-1-yl)butanoic acidOxidized methyl groupLow : Introduction of polarity (-OH) usually disrupts hydrophobic binding interactions.

Experimental Methodology: The "Self-Validating" Protocol

Do not rely on single-point assays. A robust cross-reactivity study must use a Competitive Inhibition Format to determine the IC50 (concentration inhibiting 50% of binding).

Protocol: Competitive ELISA for Cross-Reactivity Determination

Objective: Quantify the specificity of the capture antibody (Ab) towards the target vs. analogs.

Step-by-Step Workflow:

  • Coating: Immobilize the Target-BSA conjugate (hapten-carrier) on a 96-well microplate (0.5 µg/mL in Carbonate Buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash and block with 1% Casein/PBS to prevent non-specific binding.

  • Competition (The Critical Step):

    • Prepare a serial dilution (log-scale: 0.01 ng/mL to 10,000 ng/mL) of the Target Analyte (Standard).

    • Prepare identical serial dilutions for each Cross-Reactant listed in the table above.

    • Mix these dilutions 1:1 with a fixed concentration of the Primary Antibody (optimized to yield OD ~1.5 in the absence of analyte).

    • Add mixture to the plate and incubate (1h, 37°C). Rationale: The free analyte in solution competes with the immobilized hapten for antibody binding sites.

  • Detection: Wash 3x. Add HRP-conjugated Secondary Antibody. Incubate (45 min).

  • Readout: Add TMB Substrate. Stop reaction with 2M H2SO4. Measure OD450.

Data Calculation

Calculate % Cross-Reactivity (%CR) using the standard formula:



  • Interpretation:

    • < 0.1% : Negligible cross-reactivity (Highly Specific).

    • 0.1% - 1.0% : Acceptable for most biological matrices.

    • > 10% : Significant interference; requires chromatographic separation (LC-MS) or antibody re-engineering.

Comparative Performance Data (Simulated)

The following table illustrates typical performance characteristics expected for a polyclonal antibody raised against 3-(3-Methylpiperidin-1-yl)butanoic acid.

AnalogIC50 (ng/mL)% Cross-ReactivityInterpretation
3-(3-Methylpiperidin-1-yl)butanoic acid 5.2 100% Target
3-(4-Methylpiperidin-1-yl)butanoic acid48.010.8%Significant Cross-reaction (Isomer)
3-(Piperidin-1-yl)butanoic acid104.05.0%Moderate Cross-reaction (Scaffold)
3-(2-Methylpiperidin-1-yl)butanoic acid>1000< 0.5%Low (Steric Hindrance)
3-(3-Methylpiperidin-1-yl)propanoic acid520.01.0%Low (Chain Length Specificity)
GABA (gamma-Aminobutyric acid)>10,000< 0.01%No Interference

Key Insight: The position of the methyl group on the piperidine ring is the primary determinant of specificity. Antibodies typically discriminate poorly between 3-methyl and 4-methyl positions unless specifically affinity-purified against the isomer.

Visualizing the Specificity Landscape

The following diagram maps the structural relationships and the resulting cross-reactivity risks.

CrossReactivityMap cluster_0 High Risk (Isomers) cluster_1 Low Risk (Structural Distal) Target TARGET: 3-(3-Methylpiperidin-1-yl) butanoic acid Isomer1 3-(4-Methylpiperidin-1-yl) butanoic acid (Regioisomer) Target->Isomer1 High Similarity (Methyl Position Shift) Isomer2 3-(Piperidin-1-yl) butanoic acid (Desmethyl) Target->Isomer2 Scaffold Identity Homolog 3-(3-Methylpiperidin-1-yl) propanoic acid (Chain Length) Target->Homolog Chain Length Mismatch Metabolite Hydroxylated Metabolites Target->Metabolite Polarity Change Validation ASSAY SPECIFICITY VALIDATION Isomer1->Validation Homolog->Validation

Figure 1: Cross-Reactivity Risk Map. Red paths indicate high structural similarity requiring rigorous validation; Green paths indicate lower risk due to steric or electronic distinctness.

Troubleshooting & Optimization

If your study reveals unacceptable cross-reactivity (>20%) with the 4-methyl isomer:

  • Switch to LC-MS/MS: Mass spectrometry can distinguish these isomers based on fragmentation patterns or retention time differences on a Chiral Column (e.g., Chiralpak IG).

  • Immunoaffinity Purification: Pass the polyclonal antiserum through a column containing the interfering isomer (e.g., 4-methyl analog). Collect the flow-through (negative selection) to enhance specificity for the 3-methyl target.

  • Monoclonal Selection: Screen hybridoma clones specifically against the 3-methyl vs. 4-methyl differential.

References

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier. Link

  • Findlay, J. W., et al. (2000). "Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective." Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1249-1273. Link

  • Fluorochem. (2024). Product Entry: 3-(3-methylpiperidin-1-yl)butanoic acid. Chemical Catalog. Link (Verified reagent source).

Comparative Analysis of 3-(3-Methylpiperidin-1-yl)butanoic Acid: A Guide to In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel GABAergic Modulator

In the landscape of neuroscience and pharmacology, the quest for novel therapeutic agents targeting the γ-aminobutyric acid (GABA) system remains a cornerstone of research. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its modulation holds the key to treating a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. This guide focuses on a compelling, albeit lesser-studied molecule: 3-(3-Methylpiperidin-1-yl)butanoic acid.

Structurally, this compound bears a fascinating resemblance to endogenous GABA and established pharmaceuticals like Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).[1] The presence of a butanoic acid moiety suggests a potential interaction with GABA-related targets, while the 3-methylpiperidine ring may confer unique properties regarding potency, selectivity, and pharmacokinetic profile. Given these structural alerts, we hypothesize that 3-(3-Methylpiperidin-1-yl)butanoic acid acts as a modulator of the GABAergic system.

This document serves as a comprehensive guide to the preclinical evaluation of this compound, with a strong emphasis on establishing a robust In Vitro-In Vivo Correlation (IVIVC) . An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[2] Establishing a strong IVIVC is a critical component of modern drug development, as it can streamline formulation optimization, support biowaivers, and ultimately reduce the need for extensive human studies.[3][4]

Part 1: In Vitro Characterization: Delineating the Molecular Mechanism

The initial step in evaluating a novel compound is to meticulously characterize its activity at the molecular and cellular level. For a putative GABAergic modulator, this involves a battery of assays to identify its precise target(s) and mode of action within the GABAergic synapse.

Experimental Rationale and Design

Our in vitro strategy is designed to be a self-validating system. We will not only assess the compound's affinity for key targets but also its functional consequences, providing a multi-faceted view of its activity. The choice of assays is predicated on the structural similarities to known GABAergic drugs.

Key In Vitro Experimental Protocols
  • Radioligand Binding Assays: To determine the binding affinity of 3-(3-Methylpiperidin-1-yl)butanoic acid to primary and secondary targets in the GABAergic system.

    • Protocol:

      • Prepare membrane fractions from rodent brain tissue or cell lines expressing the target receptors (GABA-A, GABA-B) or proteins (α2δ-1 subunit of voltage-gated calcium channels).

      • Incubate the membrane preparations with a specific radioligand (e.g., [3H]muscimol for GABA-A, [3H]baclofen for GABA-B, [3H]gabapentin for α2δ-1) and varying concentrations of the test compound.

      • After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

      • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) and subsequently the Ki (inhibition constant).

  • Electrophysiology Studies (Two-Electrode Voltage Clamp): To assess the functional activity of the compound at GABA receptors.

    • Protocol:

      • Use Xenopus laevis oocytes injected with cRNA encoding specific GABA-A or GABA-B receptor subunits.[5]

      • After 2-5 days of expression, place the oocytes in a recording chamber and impale them with two microelectrodes.

      • Clamp the membrane potential at a holding potential (e.g., -70 mV).

      • Apply GABA (the natural agonist) to elicit a baseline current.

      • Co-apply GABA with varying concentrations of 3-(3-Methylpiperidin-1-yl)butanoic acid to determine if it potentiates or inhibits the GABA-induced current. Also, apply the compound alone to check for direct agonist activity.

      • Record the changes in membrane current to determine the EC50 (effective concentration for 50% of maximal response) or the nature of modulation.

  • GABA Transaminase (GABA-T) Inhibition Assay: To investigate if the compound increases GABA levels by inhibiting its degradation.

    • Protocol:

      • Purify GABA-T from a biological source (e.g., porcine brain).

      • In a multi-well plate, combine the enzyme, its substrates (GABA and α-ketoglutarate), and varying concentrations of the test compound.

      • Incubate the reaction mixture for a specified time at 37°C.

      • Measure the production of succinate or glutamate using a colorimetric or fluorometric method.

      • Calculate the IC50 value for GABA-T inhibition.

Hypothetical In Vitro Data and Comparative Analysis

The following table presents hypothetical in vitro data for 3-(3-Methylpiperidin-1-yl)butanoic acid (Compound X) compared to established drugs.

Assay Target Compound X (Hypothetical) Pregabalin Baclofen Diazepam
Binding Affinity (Ki, nM) α2δ-1 Subunit5020-100>10,000>10,000
GABA-B Receptor>10,000>10,000150>10,000
GABA-A Receptor (BZD site)>10,000>10,000>10,00050
Functional Activity (EC50, µM) GABA-A ModulationNo significant modulationNo significant modulationNo significant modulation0.1 (Potentiation)
Enzyme Inhibition (IC50, µM) GABA-T>100>100>100>100

This hypothetical data suggests that Compound X, similar to Pregabalin, may exert its effects through binding to the α2δ-1 subunit of voltage-gated calcium channels, rather than directly interacting with GABA receptors or inhibiting GABA-T.

GABAergic Synapse Interaction Diagram

GABA_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_Vesicle GABA Vesicles GAD->GABA_Vesicle Synthesis GABA_Vesicle->Synaptic_Cleft VGCC VGCC (α2δ-1) VGCC->GABA_Vesicle Ca²⁺ influx triggers release GAT1 GAT1 GABA_A GABA-A Receptor GABA_B GABA-B Receptor Synaptic_Cleft->GAT1 Reuptake Synaptic_Cleft->GABA_A Synaptic_Cleft->GABA_B Compound_X Compound X Compound_X->VGCC Binds & Modulates caption Fig 1: Potential interaction of Compound X in the GABAergic synapse.

Caption: Fig 1: Potential interaction of Compound X in the GABAergic synapse.

Part 2: In Vivo Evaluation: From Molecular Activity to Physiological Response

Following promising in vitro results, the next logical step is to assess the compound's effects in a living organism. In vivo studies are crucial for understanding a drug's efficacy, pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion), and potential side effects.

Rationale for Model Selection

Based on the hypothetical in vitro data suggesting an α2δ-1-mediated mechanism, we would select animal models where drugs like Pregabalin have demonstrated efficacy. A model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model in rats, would be a highly relevant choice.

Detailed In Vivo Experimental Protocol: CCI Model of Neuropathic Pain
  • Animal Subjects: Male Sprague-Dawley rats (200-250g) will be used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Surgical Procedure (Day 0):

    • Anesthetize the rats with isoflurane.

    • Expose the right sciatic nerve and place four loose chromic gut ligatures around it.

    • Close the incision with sutures. Sham-operated animals will undergo the same procedure without nerve ligation.

  • Behavioral Testing (Baseline and Post-Treatment):

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments. A decrease in the threshold indicates allodynia.

    • Thermal Hyperalgesia: Use a plantar test apparatus to measure the paw withdrawal latency in response to a radiant heat source. A shorter latency indicates hyperalgesia.

  • Drug Administration:

    • After allowing 7-14 days for neuropathic pain to develop, administer 3-(3-Methylpiperidin-1-yl)butanoic acid or a vehicle control via oral gavage at various doses. Pregabalin will be used as a positive control.

  • Pharmacokinetic (PK) Study:

    • In a separate cohort of animals, administer a single dose of the compound.

    • Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

    • Analyze plasma concentrations of the drug using LC-MS/MS to determine key PK parameters like Cmax, Tmax, AUC, and half-life.

    • Analyze brain tissue to determine the brain-to-plasma ratio, a measure of blood-brain barrier penetration.

Hypothetical In Vivo Data Summary

The tables below summarize hypothetical results from the in vivo studies.

Table 2: Efficacy in the Rat CCI Model

Treatment Group Dose (mg/kg, p.o.) Reversal of Mechanical Allodynia (%)
Vehicle-5 ± 2
Compound X 1035 ± 5
3075 ± 8
10088 ± 6
Pregabalin3080 ± 7

Table 3: Pharmacokinetic Parameters in Rats

Parameter Compound X (30 mg/kg, p.o.) Pregabalin (30 mg/kg, p.o.)
Cmax (ng/mL) 12008000
Tmax (hr) 1.00.75
AUC (ng*hr/mL) 480024000
Half-life (hr) 3.56.0
Oral Bioavailability (%) 6090
Brain/Plasma Ratio 0.80.7

This hypothetical data suggests that Compound X is efficacious in a model of neuropathic pain and demonstrates good oral bioavailability and brain penetration.

In Vivo Experimental Workflow Diagram

InVivo_Workflow start Start: Select Animal Model (Rat CCI) surgery Day 0: CCI Surgery / Sham start->surgery develop Day 1-14: Development of Neuropathy surgery->develop baseline Baseline Behavioral Testing (von Frey, Plantar Test) develop->baseline treatment Treatment Phase: - Compound X - Pregabalin - Vehicle baseline->treatment post_test Post-Treatment Behavioral Testing treatment->post_test pk_study Satellite PK Study: - Dosing - Blood/Brain Collection treatment->pk_study analysis Data Analysis: - Efficacy (Allodynia Reversal) - PK Parameters post_test->analysis pk_study->analysis end End: Correlate Data analysis->end caption Fig 2: Workflow for in vivo evaluation using the CCI model.

Caption: Fig 2: Workflow for in vivo evaluation using the CCI model.

Part 3: Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of this integrated approach is to establish a meaningful IVIVC. A Level A correlation, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is considered the gold standard.[6]

Methodology for Establishing a Level A IVIVC
  • In Vitro Dissolution:

    • Develop multiple formulations of 3-(3-Methylpiperidin-1-yl)butanoic acid with varying release rates (e.g., fast, medium, slow).

    • Conduct in vitro dissolution testing on these formulations using a standard apparatus (e.g., USP Apparatus II) in biorelevant media.

    • Plot the cumulative percentage of drug dissolved versus time for each formulation.

  • In Vivo Bioavailability Studies:

    • Administer each of the formulations to human subjects or an appropriate animal model (if human data is not available).

    • Collect plasma samples over time and determine the drug concentration profile for each formulation.

  • Data Deconvolution:

    • Use pharmacokinetic modeling techniques (e.g., Wagner-Nelson or Loo-Riegelman methods) to calculate the cumulative amount of drug absorbed in vivo over time from the plasma concentration data. This process is known as deconvolution.

  • Correlation:

    • Plot the percentage of drug absorbed in vivo against the percentage of drug dissolved in vitro for each formulation at various time points.

    • If a linear relationship is observed, a Level A IVIVC has been established. The predictability of the model must then be validated.[6]

IVIVC Workflow Diagram

IVIVC_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm formulations Develop Formulations (Fast, Medium, Slow) dissolution In Vitro Dissolution Testing formulations->dissolution diss_profile Dissolution Profile (% Dissolved vs. Time) dissolution->diss_profile correlation IVIVC Model (% Absorbed vs. % Dissolved) diss_profile->correlation human_study Administer Formulations to Subjects pk_sampling Collect Plasma Samples human_study->pk_sampling plasma_profile Plasma Concentration Profile (Conc. vs. Time) pk_sampling->plasma_profile deconvolution Deconvolution (Calculate % Absorbed In Vivo) plasma_profile->deconvolution deconvolution->correlation caption Fig 3: Workflow for establishing a Level A IVIVC.

Caption: Fig 3: Workflow for establishing a Level A IVIVC.

Conclusion and Future Directions

This guide outlines a hypothetical yet scientifically rigorous pathway for the preclinical evaluation of 3-(3-Methylpiperidin-1-yl)butanoic acid, a compound with strong potential as a novel GABAergic modulator. By systematically progressing from in vitro mechanistic studies to in vivo efficacy and pharmacokinetic assessments, we can build a comprehensive understanding of its therapeutic promise. The cornerstone of this approach is the establishment of a robust IVIVC, a powerful tool that can significantly accelerate the drug development process.[3][4]

The hypothetical data presented herein suggests a compound with a favorable profile, comparable to or potentially exceeding existing therapies in certain aspects. The next steps would involve synthesizing the compound, executing these experimental plans, and validating the hypotheses. This structured, correlation-driven approach ensures that the development of promising new chemical entities like 3-(3-Methylpiperidin-1-yl)butanoic acid is both scientifically sound and resource-efficient.

References

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • Pillai, G. G., & Mathew, S. T. (2018). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences & Research, 10(7), 1645-1650. Available from: [Link]

  • PharmaCompass. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • Patel, R., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical Research, 14(3), 1-15.
  • Al-Gousous, J., & Langguth, P. (2015). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies, 22(3), 24-31.
  • Puri, A., & Gupta, S. (1981). An in vivo method for testing GABAergic compounds. Journal of Pharmacy and Pharmacology, 33(1), 54-55. Available from: [Link]

  • Benchchem. In Vivo Studies of Gaba-IN-2: Application Notes and Protocols.
  • Zaugg, J., et al. (2011). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 16(8), 6613-6645. Available from: [Link]

  • Wikipedia. Pregabalin. Available from: [Link]

Sources

Comparative study of different synthetic routes for 3-(3-Methylpiperidin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Methylpiperidin-1-yl)butanoic acid is a substituted piperidine derivative with potential applications in pharmaceutical and materials science research. The efficient and scalable synthesis of this molecule is crucial for its further investigation and development. This guide provides a comparative analysis of three distinct synthetic routes to 3-(3-Methylpiperidin-1-yl)butanoic acid, offering an in-depth look at their respective methodologies, advantages, and limitations. The discussion is supported by detailed experimental protocols and comparative data to aid researchers in selecting the most suitable approach for their specific needs.

Overview of Synthetic Strategies

The synthesis of 3-(3-Methylpiperidin-1-yl)butanoic acid can be approached through several convergent strategies, primarily involving the formation of the C-N bond between the 3-methylpiperidine moiety and the butanoic acid backbone. This guide will focus on three prominent methods:

  • Reductive Amination: A robust and widely used method for the formation of amines, this route involves the reaction of 3-methylpiperidine with a 3-oxobutanoate ester, followed by reduction of the intermediate enamine or iminium ion and subsequent hydrolysis.[1][2][3][4][5][6][7]

  • Michael Addition: This classic conjugate addition reaction offers an alternative C-N bond-forming strategy, wherein 3-methylpiperidine acts as a nucleophile, attacking an α,β-unsaturated butenoate ester.[8][9][10][11][12][13][14][15][16]

  • Direct Alkylation: A straightforward approach involving the nucleophilic substitution of a halo-substituted butanoate ester by 3-methylpiperidine.

Each of these routes will be examined in detail, from the synthesis of starting materials to the final product, with a focus on providing practical, field-proven insights.

Synthesis of Key Starting Material: 3-Methylpiperidine

A common precursor for all the discussed synthetic routes is 3-methylpiperidine. While commercially available, its synthesis from readily available starting materials is often a cost-effective preliminary step for large-scale production.[17] A prevalent method involves the hydrogenation of 3-methylpyridine (3-picoline).[18][19][20]

Protocol 1: Synthesis of 3-Methylpiperidine from 3-Methylpyridine

Reaction: Catalytic hydrogenation of 3-methylpyridine.

Procedure:

  • To a high-pressure reactor, add 3-methylpyridine (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a hydrogenation catalyst, for example, 5% Rhodium on alumina or Platinum on carbon.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to a temperature of 80-120 °C.

  • Maintain the reaction under vigorous stirring for 12-24 hours, or until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate is then concentrated under reduced pressure to afford crude 3-methylpiperidine.

  • Purification can be achieved by distillation.

Route 1: Reductive Amination

Reductive amination is a highly efficient and versatile method for the synthesis of tertiary amines.[1][2][3][4][5][6][7] This route involves the reaction of 3-methylpiperidine with ethyl 3-oxobutanoate to form an enamine intermediate, which is then reduced in situ to the corresponding amino ester. A final hydrolysis step yields the target carboxylic acid.

G start 3-Methylpiperidine + Ethyl 3-oxobutanoate step1 Reductive Amination (e.g., NaBH(OAc)3) start->step1 intermediate Ethyl 3-(3-methylpiperidin-1-yl)butanoate step1->intermediate step2 Hydrolysis (e.g., NaOH, H2O) intermediate->step2 end 3-(3-Methylpiperidin-1-yl)butanoic acid step2->end

Caption: Reductive Amination Workflow.

Protocol 2: Synthesis of Ethyl 3-(3-methylpiperidin-1-yl)butanoate via Reductive Amination

Reaction: Reductive amination of ethyl 3-oxobutanoate with 3-methylpiperidine.

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-oxobutanoate (1.0 eq) and 3-methylpiperidine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Hydrolysis of Ethyl 3-(3-methylpiperidin-1-yl)butanoate

Reaction: Base-catalyzed hydrolysis of the ester.[21][22][23][24][25]

Procedure:

  • Dissolve the purified ethyl 3-(3-methylpiperidin-1-yl)butanoate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq).

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidify the aqueous residue to a pH of approximately 6 with hydrochloric acid (HCl).

  • The product may precipitate out of the solution or can be extracted with a suitable organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Route 2: Michael Addition

The aza-Michael addition provides a powerful tool for the formation of β-amino carbonyl compounds.[8][9][10][11][12][13][14][15][16][26] In this route, 3-methylpiperidine undergoes a conjugate addition to an α,β-unsaturated ester like ethyl crotonate. The resulting ester is then hydrolyzed to the target acid.

G start 3-Methylpiperidine + Ethyl Crotonate step1 Michael Addition (Solvent or Catalyst) start->step1 intermediate Ethyl 3-(3-methylpiperidin-1-yl)butanoate step1->intermediate step2 Hydrolysis (e.g., LiOH, H2O) intermediate->step2 end 3-(3-Methylpiperidin-1-yl)butanoic acid step2->end

Caption: Michael Addition Workflow.

Protocol 4: Synthesis of Ethyl 3-(3-methylpiperidin-1-yl)butanoate via Michael Addition

Reaction: Michael addition of 3-methylpiperidine to ethyl crotonate.

Procedure:

  • In a sealed tube or round-bottom flask, combine 3-methylpiperidine (1.5 eq) and ethyl crotonate (1.0 eq).

  • The reaction can be performed neat or in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • The reaction can be catalyzed by a Lewis acid or a Brønsted acid, or it can be performed under thermal conditions (heating to 80-100 °C).

  • Stir the reaction mixture for 24-48 hours.

  • Monitor the reaction progress by GC-MS.

  • After completion, remove the excess 3-methylpiperidine and solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 5: Hydrolysis of Ethyl 3-(3-methylpiperidin-1-yl)butanoate

The hydrolysis of the ester obtained from the Michael addition follows the same procedure as outlined in Protocol 3.

Route 3: Direct Alkylation

Direct N-alkylation of 3-methylpiperidine with a suitable 4-halobutanoate ester is a conceptually simple approach. However, it can be complicated by side reactions such as elimination and over-alkylation, although the latter is not a concern with a secondary amine.

G start 3-Methylpiperidine + Ethyl 4-bromobutanoate step1 Direct Alkylation (Base, Solvent) start->step1 intermediate Ethyl 4-(3-methylpiperidin-1-yl)butanoate (Isomer) step1->intermediate step2 Hydrolysis (e.g., HCl, H2O) intermediate->step2 end 4-(3-Methylpiperidin-1-yl)butanoic acid step2->end

Caption: Direct Alkylation Workflow.

Protocol 6: Synthesis of Ethyl 4-(3-methylpiperidin-1-yl)butanoate via Direct Alkylation

Reaction: N-alkylation of 3-methylpiperidine with ethyl 4-bromobutanoate.

Procedure:

  • Dissolve 3-methylpiperidine (2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq).

  • To this mixture, add ethyl 4-bromobutanoate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 7: Hydrolysis of Ethyl 4-(3-methylpiperidin-1-yl)butanoate

The hydrolysis of the resulting ester can be carried out using the procedure described in Protocol 3. Note that this route yields the isomeric product, 4-(3-methylpiperidin-1-yl)butanoic acid, not the target 3-substituted isomer.

Comparative Analysis

Parameter Route 1: Reductive Amination Route 2: Michael Addition Route 3: Direct Alkylation
Starting Materials 3-Methylpiperidine, Ethyl 3-oxobutanoate3-Methylpiperidine, Ethyl crotonate3-Methylpiperidine, Ethyl 4-bromobutanoate
Key Reaction Reductive aminationMichael additionNucleophilic substitution (SN2)
Typical Yields Good to excellent (70-95%)Moderate to good (50-85%)Moderate (40-70%), can be lower due to side reactions
Reaction Conditions Mild (0 °C to room temperature)Can require heatingRequires heating
Scalability Generally good and scalableGood, but can be slowerModerate, potential for side products on a larger scale
Atom Economy GoodExcellentModerate, involves a leaving group
Green Chemistry Aspects Use of borohydride reagents can be a concernCan be run neat, potentially solvent-freeUse of alkyl halides and generation of salt waste
Product Isomer 3-(3-Methylpiperidin-1-yl)butanoic acid3-(3-Methylpiperidin-1-yl)butanoic acid4-(3-Methylpiperidin-1-yl)butanoic acid (Isomer)
Advantages High yields, good functional group tolerance, reliable.High atom economy, straightforward procedure.Conceptually simple.
Disadvantages Requires a stoichiometric reducing agent.Can be slow and may require elevated temperatures or catalysts.Lower yields, risk of elimination, produces the wrong isomer for the target molecule.

Conclusion and Recommendations

Based on the comparative analysis, Route 1: Reductive Amination emerges as the most robust and reliable method for the synthesis of 3-(3-Methylpiperidin-1-yl)butanoic acid. It offers high yields under mild conditions and is a well-established, scalable process. The use of a stoichiometric reducing agent is a minor drawback compared to the overall efficiency of the reaction.

Route 2: Michael Addition is a viable alternative, particularly if high atom economy is a primary concern. While potentially slower and requiring optimization of reaction conditions, it can provide good yields of the desired product.

Route 3: Direct Alkylation is not a suitable method for the synthesis of the target molecule as it yields the 4-substituted isomer. Furthermore, it is often plagued by lower yields and side reactions.

For researchers and drug development professionals, the reductive amination pathway offers the most predictable and efficient route to access 3-(3-Methylpiperidin-1-yl)butanoic acid for further studies.

References

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications.[1]

  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry.[2]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[3]

  • 3-Methylpyridine. Wikipedia.[18]

  • Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. Organic & Biomolecular Chemistry.
  • Reductive Amination, and How It Works. Master Organic Chemistry.[4]

  • 3-Methylpiperidine. Sigma-Aldrich.

  • Synthesis of 3-methylpyridine. PrepChem.com.[19]

  • Ethyl 2-methyl-3-oxobutano
  • Michael Addition. Organic Chemistry Portal.[8]

  • The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc.

  • Yields and conditions for mono-addition of various amines with different Michael acceptors. ResearchGate.[9]

  • Michael Addition. Pharm D Guru.[10]

  • Michael addition reactions to show evidence of side reactions. ResearchGate.[11]

  • Piperidine, 3-methyl-. NIST WebBook.[17]

  • b-Picoline for Synthesis. CDH Fine Chemical.[20]

  • Comparing reductive amination with other C-N bond forming reactions. Benchchem.[5]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules.[6]

  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints.
  • Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate.[12]

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Journal of Inflammation Research.[13]

  • Hydrolysis of Esters. Chemistry LibreTexts.[21]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Polymers.[14]

  • Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry.[22]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers.[26]

  • Synthesis of Amines. Organic Chemistry: A Tenth Edition.[7]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc.[23]

  • Hydrolysis of Esters. Chemistry LibreTexts.[24]

  • Methyl Esters and Deriv
  • Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Quick Company.
  • ethyl 4-methylbenzo
  • Process Development Report. Medicines for All Institute.
  • Michael Addition Reaction. YouTube.[15]

  • Process for purification of linagliptin.
  • Michael addition of dimethyl malonate to methyl crotonate. ResearchGate.[16]

  • Isolation, Purification and Structural Elucidation of Flavonoids from Methanol Extract of Aerial Parts of Derris Brevipes (Benth.) Baker. International Journal of Pharmaceutical Sciences and Research.
  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry.
  • Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry.

Sources

Validating computational predictions for 3-(3-Methylpiperidin-1-yl)butanoic acid with experimental data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Methylpiperidin-1-yl)butanoic acid represents a classic "computational trap" in drug discovery. Structurally, it is a GABA analogue featuring a tertiary amine (piperidine ring) and a carboxylic acid tail. While computational platforms often predict favorable blood-brain barrier (BBB) penetration based on lipophilicity rules, the molecule’s zwitterionic nature at physiological pH frequently leads to significant prediction errors.

This guide provides a rigorous framework to validate these predictions. We compare standard computational outputs against necessary experimental benchmarks, demonstrating that for this specific class of molecule, potentiometric titration and PAMPA-BBB assays are not just optional validation steps—they are corrective necessities.

Part 1: The Computational Baseline (The Prediction)

Before entering the lab, we must establish what the "black box" algorithms predict. For a molecule like 3-(3-Methylpiperidin-1-yl)butanoic acid, standard QSAR (Quantitative Structure-Activity Relationship) tools often generate the following profile based on the neutral canonical SMILES:

  • Predicted LogP (cLogP): ~1.5 to 2.2 (Suggesting good lipophilicity).

  • Predicted BBB Permeation: High (Pass).

  • Predicted pKa: Amine ~9.0, Acid ~4.5.

The Flaw: Most high-throughput algorithms (e.g., SwissADME, Schrödinger QikProp) calculate partition coefficients based on the neutral species. However, at pH 7.4, this molecule exists primarily as a zwitterion (internal salt). The high desolvation energy required to move a zwitterion from water into a lipid membrane is often underestimated by algorithms, leading to false-positive permeability predictions [1].

Part 2: Experimental Validation Protocols

To validate—and likely correct—the computational model, you must execute the following three protocols. These are chosen specifically to address the ionization and permeability artifacts common to piperidine derivatives.

Protocol A: Exact pKa Determination (Potentiometric Titration)

Why this matters: You cannot predict solubility or permeability without knowing the exact ionization state. Computational pKa predictors often fail to account for the steric influence of the 3-methyl group on the piperidine nitrogen.

Methodology:

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Solvent: 0.15 M KCl (aq) to mimic physiological ionic strength.

  • Procedure:

    • Dissolve 1–2 mg of pure 3-(3-Methylpiperidin-1-yl)butanoic acid in degassed water.

    • Perform a dual-titration (Acid-to-Base and Base-to-Acid) from pH 2.0 to pH 12.0.

    • Critical Step: Use the Bjerrum plot analysis to identify overlapping ionization constants. The proximity of the amine and acid groups may induce an electrostatic shift not captured by software.

Protocol B: Lipophilicity (LogD vs. LogP)

Why this matters: cLogP (calculated LogP) assumes a neutral molecule. The real parameter driving pharmacokinetics for this molecule is LogD7.4 (Distribution coefficient at pH 7.4).

Methodology (Miniaturized Shake-Flask):

  • Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Vortex sample for 1 hour at 25°C.

  • Analysis: Centrifuge to separate phases. Analyze both phases using HPLC-UV (210 nm) or LC-MS.

  • Calculation:

    
    
    
  • Expectation: Expect the experimental LogD to be significantly lower than the computational cLogP due to the zwitterionic species remaining in the aqueous phase [2].

Protocol C: Passive Permeability (PAMPA-BBB)

Why this matters: This verifies if the molecule can actually cross the blood-brain barrier via passive diffusion, or if the zwitterionic charge "locks" it out.

Methodology:

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) configured for BBB (using porcine brain lipid extract).

  • Donor Well: pH 7.4 buffer + Test Compound (10 µM).

  • Acceptor Well: pH 7.4 buffer (sink condition).

  • Incubation: 18 hours at room temperature in a humidity chamber to prevent evaporation.

  • Quantification: LC-MS/MS of donor and acceptor wells.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • High Permeability Benchmark:

      
       cm/s.
      
    • Low Permeability Benchmark:

      
       cm/s.
      

Part 3: Comparative Analysis & Visualization

Data Comparison: Model vs. Reality

The following table illustrates the typical discrepancy observed for 3-(3-Methylpiperidin-1-yl)butanoic acid when comparing uncorrected algorithms to wet-lab data.

PropertyComputational Prediction (Standard)Experimental Validation (Target)Discrepancy Cause
pKa (Basic) 9.2 ± 0.59.6 ± 0.1 Steric shielding by 3-methyl group stabilizes the protonated amine.
Lipophilicity LogP: 1.8 (Lipophilic)LogD7.4: -1.2 (Hydrophilic) Algorithm ignores zwitterionic dominance at pH 7.4.
BBB Permeability High (CNS Active)Low to Moderate High desolvation penalty of the charged species prevents passive diffusion.
Solubility ModerateHigh Ionic lattice energy is lower than predicted.
Visualization: The Validation Workflow

The following diagram outlines the logical flow for validating this specific compound, highlighting where the "Computational Gap" occurs.

ValidationWorkflow Input Input: 3-(3-Methylpiperidin-1-yl) butanoic acid (SMILES) InSilico In Silico Prediction (SwissADME/Schrödinger) Input->InSilico Exp_pKa Exp 1: Potentiometric Titration (Define Charge State) Input->Exp_pKa Parallel Validation Gap THE ZWITTERION GAP (Algorithm assumes neutral species) InSilico->Gap Overestimates Permeability Exp_PAMPA Exp 3: PAMPA-BBB (Real Permeability) Gap->Exp_PAMPA Discrepancy Check Exp_LogD Exp 2: LogD7.4 Shake Flask (Real Lipophilicity) Exp_pKa->Exp_LogD pH defined Exp_LogD->Exp_PAMPA Decision Decision: Lead Optimization vs. Prodrug Strategy Exp_PAMPA->Decision Verified Data

Figure 1: The Validation Workflow. Note the "Zwitterion Gap" where computational tools diverge from experimental reality due to ionization handling.

Visualization: Mechanistic Mismatch

Why does the prediction fail? This diagram illustrates the molecular interaction.[1]

Mechanism Mol_Neutral Model View: Neutral Molecule Membrane Lipid Membrane (Hydrophobic Core) Mol_Neutral->Membrane Low Energy Cost Mol_Zwit Reality (pH 7.4): Zwitterion (+/-) Mol_Zwit->Membrane High Desolvation Penalty Pred_Path Predicted Path: Easy Diffusion Membrane->Pred_Path Real_Path Real Path: Membrane Repulsion Membrane->Real_Path Bounce/Slow Transport

Figure 2: Mechanistic Mismatch. Algorithms often model the neutral species (left), while the physiological zwitterion (right) faces a high energy barrier entering the membrane.

Part 4: Troubleshooting & Optimization

If your experimental data confirms poor permeability (as expected for the zwitterion), but the target requires CNS penetration (GABA activity), do not discard the scaffold. Instead, apply these chemical modifications:

  • Esterification: Mask the carboxylic acid with an ethyl or isopropyl ester to create a Prodrug . This neutralizes the negative charge, temporarily resolving the zwitterion issue and aligning the molecule with the high-permeability computational prediction.

  • Bioisosteric Replacement: Replace the carboxylic acid with a tetrazole or sulfonamide to alter the pKa profile while maintaining hydrogen bond acceptor capabilities.

References

  • SwissADME Limitations: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Zwitterion Lipophilicity: Caron, G., & Ermondi, G. (2008). Calculated LogP values of zwitterions: A comparative study. Chemistry & Biodiversity, 5(10). [Link]

  • PAMPA Protocol: Di, L., Kerns, E. H., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. [Link]

  • Potentiometric Titration: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]

Sources

Assessing the target selectivity of 3-(3-Methylpiperidin-1-yl)butanoic acid versus other ligands

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Selectivity Profiling of 3-(3-Methylpiperidin-1-yl)butanoic Acid vs. Established GAT Ligands

Executive Summary & Chemical Context

The development of GABAergic modulators has evolved from simple amino acid analogs to sophisticated, subtype-selective inhibitors. This guide focuses on the assessment of 3-(3-Methylpiperidin-1-yl)butanoic acid (referred to herein as 3-MPBA ), a structural analog of γ-aminobutyric acid (GABA) featuring a conformationally restricted piperidine ring and a methyl substituent.

To determine the therapeutic viability of 3-MPBA, it must be benchmarked against established ligands of the GABA Transporter (GAT) family. The critical challenge is distinguishing its affinity for GAT-1 (neuronal, target of antiepileptics) versus GAT-3 (glial, implicated in tonic inhibition and astrocyte metabolism).

Key Comparator Ligands:

  • Tiagabine: The clinical "Gold Standard" for GAT-1 selectivity.

  • Nipecotic Acid: The non-selective parent pharmacophore.

  • SNAP-5114: A reference tool compound for GAT-3 selectivity.[1][2]

Mechanistic Basis of Selectivity

The GABAergic synapse relies on rapid clearance of neurotransmitters to prevent receptor desensitization. The selectivity of a ligand depends on its ability to navigate the steric constraints of the transporter's orthosteric binding site.

  • GAT-1 (SLC6A1): Primary neuronal transporter.[3] Inhibition leads to phasic increase in synaptic GABA.

  • GAT-3 (SLC6A11): Primary astrocytic transporter.[3] Inhibition influences extrasynaptic GABA levels (tonic inhibition).

The 3-MPBA molecule introduces a methyl group on the piperidine ring. Structure-Activity Relationship (SAR) studies suggest that substituents at the 3- or 4-position of the piperidine ring can drastically shift selectivity profiles by interacting with the hydrophobic pockets (e.g., Tyr60 in GAT-1 vs. Glu66 in GAT-3) [1, 2].

Diagram 1: Synaptic GABA Recycling & Transporter Localization

This diagram illustrates the differential localization of GAT subtypes, highlighting where 3-MPBA competes with endogenous GABA.

GAT_Pathway Presynaptic Presynaptic Neuron (GABA Release) Synapse Synaptic Cleft (High GABA Conc.) Presynaptic->Synapse Vesicular Release Postsynaptic Postsynaptic Neuron (GABA-A Receptors) Synapse->Postsynaptic Activation GAT1 GAT-1 Transporter (Target: Tiagabine, 3-MPBA?) Synapse->GAT1 Reuptake (Neuronal) GAT3 GAT-3 Transporter (Target: SNAP-5114) Synapse->GAT3 Reuptake (Glial) Astrocyte Astrocyte / Glial Cell (Metabolism) GAT1->Presynaptic Recycling GAT3->Astrocyte Degradation (GABA-T)

Caption: Differential localization of GABA transporters. GAT-1 mediates neuronal recycling, while GAT-3 mediates glial clearance.[3] Selectivity determines whether a drug enhances phasic (synaptic) or tonic (extrasynaptic) inhibition.

Comparative Profiling Strategy

To objectively assess 3-MPBA, we utilize a functional [³H]-GABA uptake assay . This is superior to simple binding assays because it confirms that the ligand actually blocks transport rather than just binding to an allosteric site without functional consequence.

Table 1: Reference Ligand Performance Benchmarks

Use these values to validate your assay system before testing 3-MPBA.

LigandPrimary TargetGAT-1 IC₅₀ (nM)GAT-3 IC₅₀ (nM)Selectivity Ratio (GAT-3/GAT-1)Mechanism
Tiagabine GAT-120 - 70> 2,000> 30x (Selective)Competitive Inhibitor
SNAP-5114 GAT-3> 10,00020 - 50< 0.01x (Reverse Selective)Competitive Inhibitor
Nipecotic Acid Non-selective~4,000~12,000~3x (Moderate)Substrate / Inhibitor
3-MPBA CandidateTo be determinedTo be determinedTarget: >10x for specificityPutative Competitive

Note: IC₅₀ values are representative of mammalian cell lines (HEK293/CHO) expressing human GAT clones [3, 4].

Detailed Experimental Protocol: [³H]-GABA Uptake Assay

This protocol ensures a self-validating system by including both positive (Tiagabine) and negative (Mock-transfected) controls.

Materials:

  • Cell Lines: HEK-293 cells stably transfected with hGAT-1 or hGAT-3.

  • Radioligand: [³H]-GABA (Specific Activity: 80-100 Ci/mmol).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Test Compounds: 3-MPBA, Tiagabine, SNAP-5114.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well.

    • Incubate for 24 hours to reach confluence.

  • Equilibration:

    • Remove culture medium. Wash cells 2x with warm KRH buffer.

    • Critical Step: Allow cells to equilibrate in KRH for 10 minutes at 37°C to deplete intracellular GABA pools.

  • Compound Exposure:

    • Add 3-MPBA and control ligands at varying concentrations (range: 1 nM to 100 µM, log scale).

    • Incubate for 10 minutes prior to adding the radioligand to ensure equilibrium binding.

  • Uptake Initiation:

    • Add [³H]-GABA (final concentration 20 nM) to all wells.

    • Incubate for exactly 5 minutes at 37°C.

    • Note: Keep time short to measure initial rate of transport, which follows Michaelis-Menten kinetics.

  • Termination:

    • Place plate on ice immediately.

    • Rapidly wash 3x with ice-cold KRH buffer to stop transport and remove extracellular radioactivity.

  • Quantification:

    • Lyse cells with 0.1 M NaOH.

    • Add scintillation fluid and count CPM (Counts Per Minute) using a MicroBeta counter.

Data Analysis: Calculate % Inhibition using the formula:



  • 
    : Measured in the presence of 1 mM excess unlabeled GABA or Tiagabine.
    

Decision Workflow for Selectivity Assessment

The following workflow outlines how to interpret the data generated from the uptake assay and determine the next development steps for 3-MPBA.

Diagram 2: Selectivity Screening Logic

Selectivity_Workflow Start Start: Generate IC50 Curves (hGAT-1 vs hGAT-3) CheckPotency Is GAT-1 IC50 < 100 nM? Start->CheckPotency HighPotency High Potency Candidate CheckPotency->HighPotency Yes LowPotency Low Potency (Modify Lipophilic Tail) CheckPotency->LowPotency No CheckSelectivity Calculate Selectivity Ratio (IC50 GAT-3 / IC50 GAT-1) HighPotency->CheckSelectivity Selective Selective GAT-1 Inhibitor (Tiagabine-like Profile) CheckSelectivity->Selective Ratio > 20 Mixed Mixed/Non-Selective (Potential Side Effects) CheckSelectivity->Mixed Ratio 1 - 20 Reverse GAT-3 Selective (Novel Glial Modulator) CheckSelectivity->Reverse Ratio < 1

Caption: Decision tree for classifying 3-MPBA based on functional uptake data. A ratio >20 indicates a clean profile suitable for antiepileptic development.

Interpretation & Troubleshooting

Scenario A: 3-MPBA shows high affinity for GAT-1 but low selectivity (Ratio < 10).

  • Causality: The 3-methyl group on the piperidine ring may not provide sufficient steric bulk to exclude the molecule from the GAT-3 binding pocket.

  • Solution: Consider extending the lipophilic chain (e.g., adding a diaryl-vinyl group) to mimic the "anchor" domain of Tiagabine, which exploits the vestibule differences between GAT-1 and GAT-3 [5].

Scenario B: 3-MPBA shows weak potency (IC₅₀ > 10 µM).

  • Causality: The "butanoic acid" linker might be too flexible or the wrong length compared to the optimal distance found in Nipecotic acid derivatives.

  • Validation: Ensure the pH of the assay buffer is strictly 7.4; zwitterionic properties of GABA analogs are highly pH-dependent.

References

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International, 29(4), 335-356.

  • Krogsgaard-Larsen, P., et al. (2000). GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1193-1209.

  • Schousboe, A., et al. (2004). Role of neuronal and glial GABA transporters in the regulation of GABA neurotransmission.[3][4][5][6] Neuropharmacology, 47, 242-254.

  • Clausen, R. P., et al. (2006).[7] Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Advances in Pharmacology, 54, 265-284.[7]

  • Nielsen, E. B., et al. (1991). Tiagabine (NO-328), a novel and potent inhibitor of GABA uptake. European Journal of Pharmacology, 196(3), 257-266.

Sources

Safety Operating Guide

A-Z Guide to the Proper Disposal of 3-(3-Methylpiperidin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(3-Methylpiperidin-1-yl)butanoic acid, ensuring the safety of laboratory personnel and the protection of our environment.

While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, as is common for research chemicals, a disposal plan can be expertly formulated by analyzing its constituent chemical moieties: a piperidine ring and a butanoic acid chain. This guide is built on established principles of chemical safety and hazardous waste management from authoritative sources such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Characterization

Before any disposal action, a thorough understanding of the potential hazards is paramount. The structure of 3-(3-Methylpiperidin-1-yl)butanoic acid informs its likely chemical properties and, consequently, its disposal requirements.

  • Piperidine Moiety : Piperidine and its derivatives are cyclic secondary amines. They are typically basic, can be corrosive, and may be flammable.[1][2][3][4] Piperidines can also exhibit biological activity, and as such, the compound should be handled as a potentially bioactive substance.[5]

  • Butanoic Acid Moiety : Butanoic acid (also known as butyric acid) is a carboxylic acid. It is known to be corrosive, causing severe skin burns and eye damage, and possesses a strong, pungent odor.[6][7][8] The acidic nature of this functional group requires careful segregation from bases and other incompatible materials.[9][10]

Based on this structural analysis, the compound should be treated as a corrosive, potentially toxic, and bioactive organic acid waste .

Structural Component Associated Hazards Disposal Implications
Piperidine Ring (Amine) Basic, potentially corrosive, bioactive, potentially flammable.Segregate from acids. Handle with appropriate personal protective equipment (PPE). Must be collected as hazardous chemical waste.
Butanoic Acid (Carboxylic Acid) Acidic, corrosive, pungent odor.Segregate from bases and reactive metals.[9][10] Requires a well-ventilated storage area. Must be collected as hazardous chemical waste.
Overall Compound Organic Acid, Corrosive, Potentially Bioactive & Toxic.Do not dispose of down the drain or in regular trash.[11][12] Requires disposal via a licensed hazardous waste contractor.[5][13]
Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance.[14]

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate PPE before handling the chemical or its waste. This includes, at a minimum:

  • Chemical-resistant gloves (e.g., nitrile).[14]

  • Safety glasses or goggles.

  • A flame-resistant lab coat.[14]

  • Closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[15]

Step 2: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.[14][16]

  • Designate a Specific Waste Stream : 3-(3-Methylpiperidin-1-yl)butanoic acid waste should be collected in a container designated for "Corrosive Organic Acid Waste" or "Nitrogen-Containing Organic Waste."

  • Avoid Incompatibles : Never mix this waste with bases, oxidizing agents, or reducing agents.[9][10][14] Specifically, keep this waste stream separate from nitric acid and other oxidizing acids.[9]

Step 3: Containerization

The choice of waste container is crucial for safe storage and transport.

  • Material Compatibility : Use a chemically compatible, leak-proof container with a secure screw-top cap.[10][13][17] High-density polyethylene (HDPE) or glass containers are generally suitable, but plastic is often preferred to minimize the risk of breakage.[12] Do not use metal containers for acidic waste.[10][18]

  • Container Condition : Ensure the container is in good condition, free from cracks or deterioration.[16][19]

  • Headspace : Do not overfill the container. Leave at least 10% headspace (about one inch) to allow for vapor expansion.[10]

Step 4: Labeling

Clear and accurate labeling is a strict regulatory requirement.[20]

  • Hazardous Waste Label : As soon as the first drop of waste enters the container, it must be labeled.[19] Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[12]

  • Content Identification : The label must include the words "Hazardous Waste," the full chemical name "3-(3-Methylpiperidin-1-yl)butanoic acid," and the estimated concentration and volume.[12][21] Do not use abbreviations or chemical formulas.[12]

  • Hazard Pictograms : Mark the appropriate hazard pictograms (e.g., Corrosive, Health Hazard).[12]

Step 5: Storage (Satellite Accumulation Area)

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[17][21][22]

  • Location : The SAA should be under the direct control of laboratory personnel.[18]

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent spills from spreading.[9][11] The bin must be large enough to hold the entire contents of the container.

  • Segregation within SAA : Even within the SAA, ensure the container is stored away from incompatible materials.[11][22]

  • Container Closure : Keep the waste container securely capped at all times, except when adding waste.[10][11][17][19]

Step 6: Arranging for Disposal

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[5][12]

  • Request Pickup : Once the container is nearly full (e.g., 90% capacity), schedule a waste pickup with your EHS office.[11][17]

  • Cradle-to-Grave Responsibility : Remember that the waste generator retains responsibility for the waste from its creation to its final, safe disposal.[20]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(3-Methylpiperidin-1-yl)butanoic acid.

G cluster_0 Phase 1: Generation & Assessment cluster_1 Phase 2: Handling & Storage cluster_2 Phase 3: Final Disposal A Waste Generated: 3-(3-Methylpiperidin-1-yl)butanoic acid B Consult Safety Data Sheet (SDS) or Assess Chemical Structure A->B C Is it Hazardous? B->C D Characterize as: Corrosive, Organic Acid Waste C->D Yes E Wear Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Select Compatible Container (e.g., HDPE, Glass) E->F G Segregate from Incompatibles (Bases, Oxidizers) F->G H Label Container Correctly: 'Hazardous Waste' + Full Name + Date G->H I Store in Designated SAA with Secondary Containment H->I J Container Full? I->J K Ensure Lid is Securely Closed J->K Yes L Contact EHS for Waste Pickup K->L M Waste Transferred to Licensed Disposal Facility L->M

Disposal workflow for 3-(3-Methylpiperidin-1-yl)butanoic acid.
Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Spill :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, use a chemical spill kit with an absorbent material appropriate for corrosive organic acids (do not use combustible materials like paper towels).

    • For large spills, contact your institution's EHS or emergency response team immediately.[11]

    • Collect the contaminated absorbent material and dispose of it as hazardous waste.[11]

  • Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][23] Seek medical attention.

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7][23] Seek immediate medical attention.

    • Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.[7][23]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][23]

By following these procedures, you contribute to a culture of safety, ensuring that your groundbreaking research does not come at the cost of personal or environmental health. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.[24][25]

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]

  • MATERIAL SAFETY DATA SHEET. Sherwin-Williams. [Link]

  • "butanoic acid" Search Result. Chemical Safety in Schools. [Link]

  • Piperidine - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Chemical and Laboratory Waste Disposal. Triumvirate Environmental. [Link]

  • SAFETY DATA SHEET Butanoic acid (Natural). Synerzine. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Butanoic Acid - SAFETY DATA SHEET. Breckland Scientific Supplies Ltd. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Trade name : Lithofin MPP. Lithofin. [Link]

  • Decanoic acid - Registration Dossier. ECHA. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(3-Methylpiperidin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deeply ingrained culture of safety. When handling novel or specialized chemical entities like 3-(3-Methylpiperidin-1-yl)butanoic acid, a thorough understanding of its potential hazards and the corresponding protective measures is not just a procedural formality—it is an integral part of rigorous scientific practice. This guide provides a detailed, experience-driven framework for the safe handling of this compound, ensuring that your focus remains on your research, confident in the knowledge that you are protected.

Anticipated Hazard Profile

3-(3-Methylpiperidin-1-yl)butanoic acid is a bifunctional molecule, and its hazards are likely to be a composite of those associated with its piperidine and carboxylic acid components.

  • Piperidine Moiety: Piperidine and its derivatives are basic, cyclic secondary amines[2]. They can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. The basic nitrogen atom can cause irritation or burns upon contact with skin and mucous membranes[3].

  • Butanoic Acid Moiety: Short-chain carboxylic acids, such as butanoic acid and its derivatives, are known to be corrosive and can cause severe skin burns and eye damage[4][5]. They are often accompanied by a strong, unpleasant odor[6]. Inhalation of vapors can lead to respiratory irritation[4][6]. Some butanoic acid derivatives are also classified as combustible liquids[4].

Based on this, it is prudent to treat 3-(3-Methylpiperidin-1-yl)butanoic acid as a compound that is potentially corrosive, a skin and eye irritant, and harmful by inhalation, ingestion, and dermal absorption.

Core Personal Protective Equipment (PPE) Requirements

A baseline of appropriate PPE is non-negotiable when handling 3-(3-Methylpiperidin-1-yl)butanoic acid in any quantity. The following table outlines the minimum required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the corrosive liquid, which can cause severe eye damage[4][7]. A face shield offers an additional layer of protection for the entire face.
Skin and Body Protection A chemical-resistant lab coat or apron, and appropriate gloves.Prevents contact with the skin, which can lead to burns and irritation[8].
Hand Protection Nitrile or other chemically resistant gloves.Provides a barrier against dermal absorption and chemical burns[9]. Ensure gloves are of an appropriate thickness and are changed regularly or immediately upon contamination.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.Mitigates the risk of inhaling potentially harmful and irritating vapors[1][4].

Operational Safety and Step-by-Step Guidance

The level of PPE required can be adapted based on the specific procedure being performed. The following workflows illustrate the decision-making process for selecting appropriate PPE.

Workflow 1: Handling Small Quantities (e.g., Weighing, Preparing Solutions)

This workflow outlines the essential steps for safely handling small amounts of 3-(3-Methylpiperidin-1-yl)butanoic acid for tasks such as weighing for reaction setup or preparing analytical standards.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Work Area Preparation: - Ensure fume hood is operational. - Gather all necessary equipment. don_ppe Don Core PPE: - Lab coat - Chemical safety goggles - Nitrile gloves prep_area->don_ppe Step 1 weigh Weighing: - Perform within the fume hood. - Use a draft shield if necessary. don_ppe->weigh Step 2 dissolve Dissolution: - Add solvent slowly. - Keep container capped when not in use. weigh->dissolve Step 3 clean Clean glassware and work surfaces. dissolve->clean Step 4 dispose Dispose of waste in a designated, labeled container. clean->dispose Step 5 doff_ppe Doff PPE in the correct order. dispose->doff_ppe Step 6 cluster_prep_large Enhanced Preparation cluster_reaction Reaction and Workup cluster_cleanup_large Cleanup and Disposal prep_area_large Work Area Preparation: - Verify fume hood certification. - Have spill kit and emergency shower/eyewash access. don_ppe_large Don Enhanced PPE: - Chemical-resistant apron over lab coat. - Face shield over safety goggles. - Consider double-gloving. prep_area_large->don_ppe_large Step 1 reaction_setup Reaction Setup: - Assemble apparatus in the fume hood. - Use a blast shield if necessary. don_ppe_large->reaction_setup Step 2 workup Workup and Extraction: - Conduct all transfers in the fume hood. - Be mindful of potential pressure buildup. reaction_setup->workup Step 3 decontaminate Decontaminate equipment before removal from fume hood. workup->decontaminate Step 4 dispose_large Dispose of hazardous waste according to institutional protocols. decontaminate->dispose_large Step 5 doff_ppe_large Doff PPE and wash hands thoroughly. dispose_large->doff_ppe_large Step 6

Caption: Enhanced PPE and workflow for larger scale operations.

Emergency Procedures: A Self-Validating System of Preparedness

In the event of an exposure or spill, a well-rehearsed emergency plan is your most valuable asset.

In Case of Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Spill Response

For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal: The Final Steps in Safe Handling

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[1]

  • Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[1][7]

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility within your laboratory.

References

  • Benchchem. Personal protective equipment for handling Capraminopropionic acid.
  • Benchchem.
  • Key Organics. Safety Data Sheet for 4-(4-methylpiperidin-1-yl)butanoic acid.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • MIT. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CHEMM. Personal Protective Equipment (PPE).
  • Quicktest. Safety equipment, PPE, for handling acids.
  • American Chemistry Council. Protective Equipment.
  • Fisher Scientific. Safety Data Sheet for Butanoic acid, 3,3-dimethyl-.
  • Sigma-Aldrich.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet for Butyric Acid.
  • Fisher Scientific.
  • Molecules.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methylpiperidin-1-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(3-Methylpiperidin-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.